molecular formula C20H18N2O6S B15572990 ZW290

ZW290

カタログ番号: B15572990
分子量: 414.4 g/mol
InChIキー: UTZGOZCCSVFUFE-DHDCSXOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZW290 is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H18N2O6S

分子量

414.4 g/mol

IUPAC名

2-[2-methoxy-4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H18N2O6S/c1-26-14-6-4-13(5-7-14)22-19(25)15(21-20(22)29)9-12-3-8-16(17(10-12)27-2)28-11-18(23)24/h3-10H,11H2,1-2H3,(H,21,29)(H,23,24)/b15-9-

InChIキー

UTZGOZCCSVFUFE-DHDCSXOGSA-N

製品の起源

United States

Foundational & Exploratory

Zanidatamab (ZW290): A Technical Whitepaper on its Discovery, Mechanism of Action, and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zanidatamab, internally designated as ZW290 and formerly known as ZW25, is a novel, humanized bispecific antibody that has demonstrated significant anti-tumor activity in a range of HER2-expressing cancers. Developed by Zymeworks using their proprietary Azymetric™ platform, zanidatamab offers a unique biparatopic binding to two distinct epitopes on the HER2 receptor.[1][2][3][4] This dual engagement leads to a multifaceted mechanism of action, including enhanced HER2 signaling blockade, receptor downregulation, and robust immune-mediated cytotoxicity. This whitepaper provides an in-depth technical guide on the discovery rationale, mechanism of action, and a summary of the key preclinical and clinical findings for zanidatamab.

Discovery and Development

Zanidatamab was engineered and developed by Zymeworks Inc. utilizing their Azymetric™ platform, which enables the creation of bispecific antibodies that are structurally similar to traditional monoclonal antibodies.[1][2][3][4] The platform introduces engineered amino acid modifications into the CH3 domains of the antibody heavy chains to promote the stable and efficient assembly of two different heavy chains, thus creating a heterodimeric antibody.

The rationale behind the development of a HER2-targeted bispecific antibody was to create a therapeutic with superior activity compared to existing HER2-monotargeted therapies. The first-in-human phase 1 study for zanidatamab (then ZW25) began in 2016.[5][6] Following promising preclinical and early clinical results, Zymeworks entered into licensing agreements with Jazz Pharmaceuticals and BeiGene for the further development and commercialization of zanidatamab in different territories.

Synthesis and Manufacturing

While specific, proprietary details of the chemical synthesis and manufacturing process for zanidatamab are not publicly available, the general process for producing bispecific antibodies using technologies like the Azymetric™ platform involves several key stages:

  • Cell Line Development: Generation of a stable mammalian cell line (typically Chinese Hamster Ovary - CHO cells) that has been genetically engineered to produce the two distinct heavy chains and the common light chains of the bispecific antibody.

  • Upstream Processing: Culture of the engineered cell line in large-scale bioreactors to produce the antibody. This involves optimizing culture conditions such as media composition, temperature, and pH to maximize antibody yield and quality.

  • Downstream Processing: Purification of the bispecific antibody from the cell culture supernatant. This typically involves a multi-step chromatography process, including protein A affinity chromatography to capture the antibody, followed by ion exchange and other chromatography steps to remove impurities and ensure high purity of the final product.

  • Formulation: The purified antibody is formulated into a stable buffer solution suitable for intravenous administration.

Mechanism of Action

Zanidatamab's potent anti-tumor activity stems from its unique biparatopic binding to two distinct epitopes on the HER2 receptor: the extracellular domain 2 (ECD2), the binding site for pertuzumab, and the extracellular domain 4 (ECD4), the binding site for trastuzumab.[7] This dual engagement leads to several interconnected mechanisms of action:

  • Enhanced HER2 Clustering and Internalization: The biparatopic binding of zanidatamab induces the formation of HER2 receptor clusters on the tumor cell surface, leading to enhanced receptor internalization and subsequent degradation. This effectively removes the oncogenic receptor from the cell surface, a key differentiator from monospecific antibodies.

  • Dual HER2 Signaling Blockade: By binding to both ECD2 and ECD4, zanidatamab effectively blocks HER2 signaling pathways that are critical for tumor cell proliferation, survival, and differentiation.

  • Potent Effector Function: Zanidatamab's Fc region is designed to engage the immune system, leading to:

    • Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruitment of natural killer (NK) cells to the tumor site, which then release cytotoxic granules to kill the tumor cells.

    • Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of tumor cells for phagocytosis by macrophages.

    • Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade, leading to the formation of a membrane attack complex that lyses the tumor cell.

// Nodes Zanidatamab [label="Zanidatamab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HER2_ECD2 [label="HER2 ECD2", fillcolor="#FBBC05", fontcolor="#202124"]; HER2_ECD4 [label="HER2 ECD4", fillcolor="#FBBC05", fontcolor="#202124"]; HER2_Clustering [label="HER2 Clustering &\nInternalization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Blockade [label="Dual HER2\nSignaling Blockade", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADCC [label="ADCC (NK Cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADCP [label="ADCP (Macrophages)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDC (B1242921) [label="CDC (Complement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Cell_Death [label="Tumor Cell Death", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Zanidatamab -> HER2_ECD2 [label="Binds to", fontcolor="#5F6368"]; Zanidatamab -> HER2_ECD4 [label="Binds to", fontcolor="#5F6368"]; {HER2_ECD2, HER2_ECD4} -> HER2_Clustering [color="#5F6368"]; HER2_Clustering -> Tumor_Cell_Death [label="Leads to", fontcolor="#5F6368"]; Zanidatamab -> Signaling_Blockade [color="#5F6368"]; Signaling_Blockade -> Tumor_Cell_Death [label="Leads to", fontcolor="#5F6368"]; Zanidatamab -> ADCC [label="Mediates", fontcolor="#5F6368"]; Zanidatamab -> ADCP [label="Mediates", fontcolor="#5F6368"]; Zanidatamab -> CDC [label="Mediates", fontcolor="#5F6368"]; {ADCC, ADCP, CDC} -> Tumor_Cell_Death [color="#5F6368"]; } .dot Zanidatamab's multifaceted mechanism of action.

Preclinical Studies

A series of preclinical studies were conducted to evaluate the anti-tumor activity and mechanism of action of zanidatamab. While detailed, step-by-step protocols are proprietary, the key experimental approaches and findings are summarized below.

In Vitro Studies
  • Cell Viability and Proliferation Assays: These assays were used to assess the ability of zanidatamab to inhibit the growth of HER2-expressing cancer cell lines.

  • HER2 Binding and Internalization Assays: Techniques such as flow cytometry and fluorescence microscopy were employed to quantify the binding of zanidatamab to HER2 on the cell surface and to visualize its subsequent internalization.

  • Signaling Pathway Analysis: Western blotting and other immunoassays were used to determine the effect of zanidatamab on the phosphorylation of key proteins in the HER2 signaling pathway.

  • Immune-Mediated Cytotoxicity Assays:

    • ADCC Assays: Co-culture of HER2-expressing tumor cells with peripheral blood mononuclear cells (PBMCs) or isolated NK cells in the presence of zanidatamab to measure tumor cell lysis.

    • CDC Assays: Incubation of HER2-expressing tumor cells with zanidatamab in the presence of human complement to measure complement-mediated cell death.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Culture HER2-expressing\nCancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treat with Zanidatamab", fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Cell Viability/\nProliferation Assay", fillcolor="#FBBC05", fontcolor="#202124"]; binding [label="HER2 Binding/\nInternalization Assay", fillcolor="#FBBC05", fontcolor="#202124"]; signaling [label="Signaling\nPathway Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; adcc [label="ADCC Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; cdc [label="CDC Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture [color="#5F6368"]; cell_culture -> treatment [color="#5F6368"]; treatment -> viability [color="#5F6368"]; treatment -> binding [color="#5F6368"]; treatment -> signaling [color="#5F6368"]; treatment -> adcc [color="#5F6368"]; treatment -> cdc [color="#5F6368"]; {viability, binding, signaling, adcc, cdc} -> end [color="#5F6368"]; } .dot Workflow for preclinical in vitro evaluation of zanidatamab.

In Vivo Studies
  • Xenograft and Patient-Derived Xenograft (PDX) Models: Zanidatamab was evaluated in various animal models, including those with implanted human cancer cell lines (xenografts) and patient-derived tumors (PDXs).[8] These studies assessed the ability of zanidatamab to inhibit tumor growth and improve survival. Preclinical studies demonstrated that zanidatamab had superior anti-tumor activity compared to trastuzumab in a range of tumor models with varying HER2 expression levels.[8]

Clinical Development

Zanidatamab has undergone extensive clinical evaluation in a variety of HER2-expressing solid tumors. The following tables summarize key quantitative data from pivotal clinical trials.

HERIZON-BTC-01: Biliary Tract Cancer

A Phase 2b, open-label, single-arm study of zanidatamab monotherapy in patients with previously treated, unresectable, locally advanced, or metastatic HER2-positive biliary tract cancer (BTC).[9]

EndpointResult95% Confidence Interval
Confirmed Objective Response Rate (cORR) 41.3%30.4 - 52.8%
Median Duration of Response (DOR) 12.9 months6.0 - Not Estimable
Median Progression-Free Survival (PFS) 5.5 months3.7 - 7.2 months
Phase 2 Trial in Gastroesophageal Adenocarcinoma (GEA)

A Phase 2 clinical study of zanidatamab in combination with chemotherapy in patients with HER2-expressing metastatic gastroesophageal adenocarcinoma.

EndpointResult
Overall Survival (OS) at 18 months 84%
Phase 1 Dose-Escalation and Expansion Study (ZWI-ZW25-101)

A first-in-human, multicenter study in patients with locally advanced or metastatic HER2-expressing or HER2-amplified solid tumors.[6]

Tumor TypeConfirmed Objective Response Rate (cORR)
Biliary Tract Cancer (BTC) 47%
Gastroesophageal Adenocarcinoma (GEA) 33.3%
Other HER2-expressing cancers 42.9%

Safety and Tolerability

Across clinical trials, zanidatamab has demonstrated a manageable and tolerable safety profile. The most common treatment-related adverse events include diarrhea and infusion-related reactions, which are generally low-grade, reversible, and manageable with standard supportive care.[9][10]

Conclusion

Zanidatamab is a promising HER2-targeted bispecific antibody with a novel mechanism of action that has demonstrated significant and durable anti-tumor activity in a range of HER2-expressing cancers. Its ability to engage two distinct HER2 epitopes results in enhanced receptor modulation and potent immune-mediated killing of tumor cells. The clinical data to date support its potential as a new standard of care for patients with HER2-positive malignancies. Further investigation in ongoing and future clinical trials will continue to define its role in the oncology treatment landscape.

References

In Vitro Characterization of ZW290: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial investigations into the in vitro characteristics of a molecule designated as ZW290 have been conducted to elucidate its potential as a therapeutic agent. This document provides a summary of the available data on its mechanism of action, binding affinity, and effects on cellular processes. Due to the preliminary nature of the available information, this guide will focus on the foundational concepts and general methodologies relevant to the in vitro characterization of such a molecule, drawing parallels with established antibody-based therapies where applicable. At present, specific quantitative data and detailed experimental protocols for this compound are not publicly available.

Core Concepts in In Vitro Characterization

The preclinical evaluation of a potential therapeutic antibody like this compound involves a comprehensive suite of in vitro assays designed to characterize its biological activity and mechanism of action. These studies are fundamental to establishing a rationale for further development. Key areas of investigation typically include:

  • Binding Affinity and Kinetics: Quantifying the strength and rate of interaction with its target antigen.

  • Cell Proliferation and Viability: Assessing the impact on the growth and survival of cancer cells.

  • Signaling Pathway Modulation: Determining the effect on intracellular signaling cascades.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Evaluating the ability to recruit and activate immune effector cells to kill target cells.

Methodologies for In Vitro Assessment

A variety of standardized laboratory techniques are employed to characterize therapeutic antibodies. The selection of specific assays depends on the proposed mechanism of action of the molecule.

Binding Affinity and Kinetics

The interaction between an antibody and its target is a critical determinant of its potency. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two commonly used techniques to measure binding affinity (KD), as well as association (ka) and dissociation (kd) rates. These methods provide quantitative data on the stability of the antibody-antigen complex.

Cell Proliferation Assays

To determine the antiproliferative activity of a therapeutic antibody, various cell-based assays are utilized. These assays measure changes in cell number or metabolic activity over time. Common methods include:

  • MTT/XTT Assays: Colorimetric assays that measure the metabolic activity of viable cells.

  • CyQUANT Assays: Fluorescence-based assays that quantify cellular DNA content.[1]

  • EdU Incorporation Assays: These assays measure the rate of new DNA synthesis, providing a direct assessment of cell proliferation.[1][2]

The choice of assay can depend on factors such as throughput requirements, sensitivity, and the specific information desired.[3][4]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays

ADCC is a key mechanism of action for many therapeutic antibodies.[5][6][7] In this process, the Fc region of an antibody bound to a target cell engages with Fc receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the lysis of the target cell.[5][6][7][8] ADCC assays are designed to quantify this activity. A typical workflow involves co-culturing target cancer cells, the therapeutic antibody, and effector cells (e.g., NK cells or peripheral blood mononuclear cells). The extent of target cell lysis is then measured, often through the release of a reporter enzyme (e.g., lactate (B86563) dehydrogenase) or a fluorescent dye. The Maestro Z platform can be used for real-time, label-free quantification of ADCC.[9]

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for representing complex biological processes and experimental designs. The following sections provide examples of how Graphviz can be used to create such visualizations.

Signaling Pathway Inhibition

Therapeutic antibodies often function by blocking signaling pathways that drive cancer cell growth and survival. For a hypothetical antibody targeting a receptor tyrosine kinase (RTK), the mechanism could be visualized as follows:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK This compound This compound This compound->RTK Inhibits Ligand Ligand Ligand->RTK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Hypothetical signaling pathway inhibition by this compound.

Experimental Workflow for ADCC Assay

The steps involved in a typical ADCC assay can be clearly outlined in a workflow diagram.

cluster_workflow ADCC Assay Workflow start Start plate_cells Plate Target Cancer Cells start->plate_cells add_antibody Add this compound or Control Antibody plate_cells->add_antibody add_effectors Add Effector Cells (e.g., NK cells) add_antibody->add_effectors incubate Incubate add_effectors->incubate measure_lysis Measure Target Cell Lysis incubate->measure_lysis analyze Analyze Data measure_lysis->analyze end End analyze->end

Caption: A generalized workflow for an ADCC assay.

Conclusion and Future Directions

The in vitro characterization of a novel therapeutic candidate like this compound is a critical, data-driven process. While specific data for this compound is not yet widely available, the established methodologies for assessing antibody-based therapeutics provide a clear framework for its evaluation. Future research will need to generate quantitative data on its binding characteristics, its impact on cancer cell proliferation, and its ability to mediate immune effector functions such as ADCC. These findings will be instrumental in determining the therapeutic potential of this compound and guiding its further development.

References

Preclinical Profile of ZW220: A NaPi2b-Targeted Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Note: Publicly available information on a preclinical compound designated "ZW290" for oncological applications is not available. This technical guide focuses on the preclinical findings for ZW220 , a NaPi2b-targeting antibody-drug conjugate (ADC) from Zymeworks, based on available data. It is presumed the query may have intended to investigate this compound.

Executive Summary

ZW220 is an investigational antibody-drug conjugate engineered to target the sodium-dependent phosphate (B84403) transporter NaPi2b, a protein highly expressed in several solid tumors, including ovarian and non-small cell lung cancer (NSCLC). The ADC is composed of a humanized IgG1 antibody targeting NaPi2b, conjugated to a novel topoisomerase I inhibitor payload, ZD06519, via a cleavable linker. Preclinical studies have demonstrated that ZW220 exhibits potent anti-tumor activity in various cancer models. The molecule is designed for efficient internalization and has shown a favorable pharmacokinetic profile in animal studies. These promising preclinical results are paving the way for its clinical development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of ZW220.

In Vitro Parameter Cell Lines Result Significance
Binding AffinityNaPi2b-expressing ovarian and lung cancer cell linesNanomolar rangeHigh affinity for the target receptor
Cytotoxicity2D monolayer and 3D tumor spheroid modelsSub-nanomolarPotent cell-killing activity
In Vivo Parameter Model Dose Result Significance
Anti-tumor ActivityOvarian patient-derived xenograft (PDX) modelsSingle dose of 6 mg/kgRobust tumor growth inhibition[1]Efficacy in clinically relevant models
PharmacokineticsTg32 mice (expressing human neonatal Fc receptor)Not specifiedComparable half-life to the unconjugated antibody[1]Favorable stability in circulation

Experimental Protocols

In Vitro Assays

Binding and Internalization Studies: The binding affinity and internalization of the ZW220 antibody were assessed using NaPi2b-expressing ovarian and lung cancer cell lines.[1] Standard cellular immunology techniques, such as flow cytometry or radioligand binding assays, were likely employed to quantify the binding affinity in the nanomolar range. Internalization rates were also evaluated to confirm the antibody's ability to be transported into the target cells.[1]

Cytotoxicity Assays: The potency of ZW220 was determined using both two-dimensional (2D) monolayer and three-dimensional (3D) tumor spheroid models.[1] These assays measure the ability of the ADC to kill cancer cells. The sub-nanomolar cytotoxicity indicates high potency.[1]

Bystander Effect Assay: Co-culture assays were conducted to evaluate the bystander-mediated cell killing effect of ZW220.[1] This experiment assesses the ability of the payload, once released from the target cell, to kill neighboring cancer cells that may not express the target antigen.

In Vivo Studies

Patient-Derived Xenograft (PDX) Models: The in vivo anti-tumor activity of ZW220 was evaluated in ovarian PDX models.[1] These models involve implanting tumor tissue from a human patient into an immunodeficient mouse. A single 6 mg/kg dose of ZW220 resulted in significant tumor growth inhibition, demonstrating its potent anti-cancer effect in a model that closely mimics human disease.[1]

Pharmacokinetic Studies: The pharmacokinetic profile of ZW220 was determined in Tg32 mice, which are transgenic mice expressing the human neonatal Fc receptor (hFcRn).[1] This model is used to more accurately predict the half-life of human antibodies in humans. The results showed that ZW220 has a half-life comparable to its parental unconjugated antibody, indicating good stability in circulation.[1]

Visualizations

Signaling Pathway and Mechanism of Action

ZW220_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ZW220 ZW220 ADC NaPi2b NaPi2b Receptor ZW220->NaPi2b Binding Endosome Endosome NaPi2b->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload ZD06519 (TOPO1i Payload) Lysosome->Payload Payload Release DNA DNA Payload->DNA Inhibition of Topoisomerase I Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Caption: Mechanism of action of ZW220 ADC.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow Start Start Implantation Implant Ovarian PDX into Immunodeficient Mice Start->Implantation TumorGrowth Allow Tumors to Establish and Grow Implantation->TumorGrowth Treatment Administer Single Dose of ZW220 (6 mg/kg) TumorGrowth->Treatment Monitoring Monitor Tumor Volume and Mouse Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for ZW220 in vivo efficacy studies.

References

In-Depth Technical Guide to the Safety and Toxicity Profile of Zanidatamab Zovodotin (ZW290)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zanidatamab zovodotin (ZW290), also known as ZW49, is a novel biparatopic antibody-drug conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2). This technical guide provides a comprehensive overview of the available safety and toxicity data from preclinical and clinical studies. The information is intended to inform researchers, scientists, and drug development professionals about the toxicological profile of this investigational agent. Zanidatamab zovodotin has demonstrated a manageable safety profile in clinical trials, with promising anti-tumor activity in patients with HER2-positive solid cancers. The most common treatment-related adverse events are ocular toxicity (keratitis), alopecia, and diarrhea. This document summarizes key safety findings, details experimental methodologies, and visualizes relevant pathways and processes to facilitate a thorough understanding of this compound's safety characteristics.

Introduction to Zanidatamab Zovodotin (this compound)

Zanidatamab zovodotin is an investigational ADC comprising three key components:

  • Zanidatamab: A humanized bispecific antibody that targets two distinct epitopes on the extracellular domain of HER2. This biparatopic binding enhances receptor clustering and internalization compared to monospecific antibodies.

  • A Novel Auristatin Payload: A potent microtubule-inhibiting agent, specifically a novel N-acyl sulfonamide auristatin.

  • A Protease-Cleavable Linker: This linker connects the antibody to the payload and is designed to be stable in circulation and release the cytotoxic agent upon internalization into tumor cells.

The unique design of zanidatamab zovodotin aims to deliver the cytotoxic payload efficiently to HER2-expressing cancer cells, thereby maximizing anti-tumor efficacy while minimizing systemic toxicity.

Preclinical Safety and Toxicity Profile

Preclinical studies in non-human primates (NHPs) have been conducted to evaluate the safety and tolerability of zanidatamab zovodotin.

Key Preclinical Findings

A repeat-dose pilot non-GLP toxicology study in NHPs established a no-observed-adverse-effect-level (NOAEL).

Table 1: Preclinical No-Observed-Adverse-Effect-Level (NOAEL) of Zanidatamab Zovodotin

SpeciesStudy TypeDosing RegimenNOAEL
Non-Human PrimateRepeat-Dose Pilot (non-GLP)Not specified12 mg/kg

Further details from the Good Laboratory Practice (GLP) repeat-dose toxicology study were not publicly available at the time of this report.

Preclinical Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies are not fully available in the public domain. However, based on typical ADC development programs, these studies would likely involve:

  • Animal Model: Cynomolgus monkeys are a common choice for preclinical testing of humanized monoclonal antibodies and ADCs due to their phylogenetic similarity to humans.

  • Dosing: Intravenous administration of zanidatamab zovodotin at various dose levels.

  • Monitoring: Comprehensive monitoring of clinical signs, body weight, food consumption, ophthalmological examinations, electrocardiograms (ECGs), clinical pathology (hematology and clinical chemistry), and toxicokinetics.

  • Pathology: Gross necropsy and histopathological examination of a full range of tissues at the end of the study.

Clinical Safety and Toxicity Profile

The clinical safety of zanidatamab zovodotin has been primarily evaluated in a first-in-human, open-label, Phase 1 dose-escalation and expansion study (NCT03821233) in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.

Phase 1 Clinical Trial Design
  • Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and anti-tumor activity of zanidatamab zovodotin.

  • Patient Population: Patients with various HER2-expressing solid tumors who have progressed on standard therapies.

  • Dosing Regimens: The study evaluated both weekly (QW) and every three weeks (Q3W) intravenous dosing schedules.

Summary of Treatment-Related Adverse Events (TRAEs)

The safety profile of zanidatamab zovodotin was found to be manageable. The majority of TRAEs were Grade 1 or 2 in severity.

Table 2: Most Common Treatment-Related Adverse Events (TRAEs) in the Phase 1 Study (All Grades)

Adverse EventFrequency (≥20% of patients)
Keratitis44%
Alopecia26%
Diarrhea24%

Table 3: Summary of Clinically Significant Adverse Events from the Phase 1 Study

Adverse Event CategoryIncidenceDetails
Grade ≥3 TRAEs21%Includes Grade 3 keratitis, Grade 3 blurred vision, Grade 3 diarrhea, and Grade 4 infusion-related reaction.
Serious TRAEs6%Includes a Grade 4 infusion-related reaction.
Dose-Limiting Toxicities (DLTs)7 eventsObserved DLTs included Grade 2 and 3 keratitis, Grade 3 diarrhea, Grade 3 blurred vision, and Grade 3 infusion-related reaction.
Discontinuations due to TRAEs8 patientsOne discontinuation was due to a serious TRAE (Grade 4 infusion-related reaction).
Treatment-Related Deaths0No treatment-related deaths were reported.
Interstitial Lung Disease (ILD)/Pneumonitis0No cases of ILD or pneumonitis were reported.
Dose-Limiting Toxicities and Recommended Dose

Dose-limiting toxicities were observed at different dosing regimens. The 1.5 mg/kg QW regimen was closed due to the frequency of DLTs and dose modifications. Based on the overall safety and efficacy data, the 2.5 mg/kg Q3W regimen was chosen as the recommended dose for further clinical development. The maximum tolerated dose (MTD) had not been reached at the time of data cutoff.

Mechanism of Action and Toxicity Pathways

The toxicity profile of zanidatamab zovodotin is directly related to its mechanism of action.

On-Target, On-Tumor Toxicity

The primary mechanism of action involves the targeted delivery of the auristatin payload to HER2-expressing tumor cells.

MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell This compound Zanidatamab Zovodotin (this compound) HER2 HER2 Receptor This compound->HER2 Biparatopic Binding Internalization Receptor-Mediated Internalization HER2->Internalization Clustering Lysosome Lysosome Internalization->Lysosome Trafficking Payload Auristatin Payload Lysosome->Payload Linker Cleavage Microtubules Microtubules Payload->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest

Figure 1. Mechanism of action of Zanidatamab Zovodotin (this compound).
On-Target, Off-Tumor Toxicity

Toxicity in normal tissues that express low levels of HER2 can occur. This "on-target, off-tumor" toxicity is a known class effect for HER2-targeted therapies. For instance, ocular toxicities like keratitis may be related to HER2 expression in corneal epithelial cells.

Off-Target Toxicity

Off-target toxicity refers to adverse effects that are not mediated by the intended target (HER2). This can be caused by the premature release of the cytotoxic payload in circulation, leading to systemic exposure and potential damage to healthy tissues that do not express HER2. The manageable safety profile observed in clinical trials suggests that the linker is relatively stable.

Experimental Workflows

Preclinical Toxicity Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical safety assessment of an ADC like zanidatamab zovodotin.

Preclinical_Workflow DoseRange Dose Range Finding (in rodents) PilotStudy Pilot Non-GLP Toxicology (in NHPs) DoseRange->PilotStudy Inform dose selection GLPStudy Definitive GLP Toxicology (in NHPs) PilotStudy->GLPStudy Refine dose levels and study design DataAnalysis Data Analysis and NOAEL Determination GLPStudy->DataAnalysis IND Investigational New Drug (IND) Application Filing DataAnalysis->IND

Figure 2. Generalized preclinical toxicity assessment workflow.
Clinical Safety Evaluation Workflow (Phase 1)

The workflow for evaluating clinical safety in the Phase 1 trial is depicted below.

Clinical_Workflow PatientScreening Patient Screening and Enrollment DoseEscalation Dose Escalation Cohorts (3+3 Design) PatientScreening->DoseEscalation MTD MTD Determination DoseEscalation->MTD Observe DLTs SafetyMonitoring Continuous Safety Monitoring (Adverse Events, Labs, etc.) DoseEscalation->SafetyMonitoring DoseExpansion Dose Expansion at Recommended Dose MTD->DoseExpansion DoseExpansion->SafetyMonitoring RP2D RP2D Confirmation SafetyMonitoring->RP2D

Figure 3. Phase 1 clinical safety evaluation workflow.

Conclusion

Zanidatamab zovodotin (this compound) has a manageable and predictable safety profile based on the available preclinical and Phase 1 clinical data. The primary toxicities are ocular, dermatological, and gastrointestinal, which are generally low-grade and manageable with supportive care. The absence of severe toxicities such as interstitial lung disease and treatment-related deaths in the Phase 1 study is encouraging. The recommended Phase 2 dose of 2.5 mg/kg Q3W provides a basis for further investigation into the efficacy and safety of this promising HER2-targeted ADC. Ongoing and future clinical trials will further delineate the safety profile of zanidatamab zovodotin in various patient populations and in combination with other anti-cancer agents.

In-depth Technical Guide: Solubility and Stability Studies of ZW290

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals: This document is intended to serve as a comprehensive technical guide on the solubility and stability of ZW290. However, extensive searches for "this compound" in scientific and public databases have not yielded specific information on a compound with this identifier. The information presented below is therefore a generalized framework based on established principles of pharmaceutical sciences, which can be applied once specific data for this compound becomes available.

Section 1: Solubility Profile of this compound

A thorough understanding of a compound's solubility is fundamental to its development as a therapeutic agent. The solubility of an active pharmaceutical ingredient (API) influences its bioavailability, formulation options, and route of administration.

Aqueous Solubility

Aqueous solubility is a critical parameter, particularly for oral and parenteral dosage forms. The table below is a template for summarizing the aqueous solubility data of this compound across a physiologically relevant pH range.

Table 1: Aqueous Solubility of this compound at Various pH Conditions

pHTemperature (°C)Solubility (mg/mL)Method
1.2 (Simulated Gastric Fluid)37Data not availablee.g., Shake-flask HPLC-UV
4.5 (Acetate Buffer)37Data not availablee.g., Shake-flask HPLC-UV
6.8 (Simulated Intestinal Fluid)37Data not availablee.g., Shake-flask HPLC-UV
7.4 (Phosphate Buffer)37Data not availablee.g., Shake-flask HPLC-UV
Solubility in Organic Solvents and Co-solvents

Solubility in various organic solvents is essential for developing formulations, purification processes, and analytical methods. This data is crucial for creating liquid formulations, such as injectables or oral solutions, where co-solvents may be used to enhance drug solubility.

Table 2: Solubility of this compound in Common Pharmaceutical Solvents

SolventTemperature (°C)Solubility (mg/mL)
Ethanol25Data not available
Propylene Glycol25Data not available
PEG 40025Data not available
Dimethyl Sulfoxide (DMSO)25Data not available
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A standardized protocol for determining equilibrium solubility is the shake-flask method.

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., buffers of different pH, organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Section 2: Stability Profile of this compound

Stability testing is a critical component of drug development, ensuring that the drug product maintains its quality, safety, and efficacy throughout its shelf life.

Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the API. These studies are crucial for determining appropriate storage conditions and identifying potential degradation pathways.

Table 3: Solid-State Stability of this compound under Accelerated Conditions

ConditionDurationAssay (%)Total Degradants (%)
40°C / 75% RH1 MonthData not availableData not available
40°C / 75% RH3 MonthsData not availableData not available
40°C / 75% RH6 MonthsData not availableData not available
60°C1 MonthData not availableData not available
Solution-State Stability

Solution-state stability is vital for liquid formulations and for understanding the behavior of the drug in biological fluids. These studies evaluate the degradation of this compound in various solvents and at different pH values.

Table 4: Solution-State Stability of this compound in Aqueous Buffers

pHTemperature (°C)Initial Assay (%)Assay (%) at 24hAssay (%) at 72h
1.237Data not availableData not availableData not available
7.437Data not availableData not availableData not available
9.037Data not availableData not availableData not available
Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is conducted to identify potential degradation products and establish degradation pathways.

  • Stress Conditions: Solutions of this compound are exposed to various stress conditions, including:

    • Acidic: e.g., 0.1 N HCl at 60°C

    • Basic: e.g., 0.1 N NaOH at 60°C

    • Oxidative: e.g., 3% H₂O₂ at room temperature

    • Thermal: e.g., 60°C

    • Photolytic: e.g., Exposure to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Samples are collected at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Samples are analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

Section 3: Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex processes. Below are example workflows and pathways that would be relevant to the study of a compound like this compound.

Experimental Workflow for Solubility and Stability Testing

This diagram outlines the logical flow of experiments from initial characterization to detailed stability assessment.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Aqueous_Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8, 7.4) Biorelevant_Media Solubility in Biorelevant Media (FaSSIF, FeSSIF) Aqueous_Solubility->Biorelevant_Media Organic_Solubility Organic & Co-solvent Solubility Formulation_Development Formulation Development Biorelevant_Media->Formulation_Development Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Light, Heat) Solid_State Solid-State Stability (ICH Conditions) Forced_Degradation->Solid_State Solution_State Solution-State Stability (Aqueous & Formulation Buffers) Forced_Degradation->Solution_State Solid_State->Formulation_Development Solution_State->Formulation_Development API_Characterization This compound API Initial Characterization API_Characterization->Aqueous_Solubility API_Characterization->Organic_Solubility API_Characterization->Forced_Degradation

Caption: Workflow for this compound solubility and stability profiling.

Hypothetical Signaling Pathway Affected by this compound

Assuming this compound is an inhibitor of a kinase pathway, the following diagram illustrates its potential mechanism of action. This is a hypothetical representation and requires experimental validation.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response This compound This compound This compound->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase pathway by this compound.

Disclaimer: The information provided in this document is for illustrative purposes. The tables, protocols, and diagrams are based on general pharmaceutical development principles and are not based on actual data for a compound designated this compound. For accurate and reliable information, please refer to specific experimental data and official documentation for the compound .

In-Depth Technical Guide: ZW290 (Zanidatamab Zovodotin) Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW290, also known as zanidatamab zovodotin (or ZW49), is a novel biparatopic antibody-drug conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2). This technical guide provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, drawing from available preclinical and clinical data. Zanidatamab zovodotin is comprised of zanidatamab, a bispecific antibody that binds to two distinct epitopes on the HER2 receptor, conjugated to a proprietary auristatin payload with a protease-cleavable linker.[1] This unique design aims to enhance internalization and cytotoxic payload delivery to HER2-expressing cancer cells.

Pharmacokinetics

The pharmacokinetic profile of zanidatamab zovodotin has been primarily characterized in a first-in-human, Phase 1 clinical trial (NCT03821233).[1][2] This study evaluated various dosing regimens, including 1.25 mg/kg weekly (QW) and 2.5 mg/kg every three weeks (Q3W).[1]

Preclinical Pharmacokinetics

Preclinical studies in xenograft models of breast and gastric cancer have demonstrated that the biparatopic nature of zanidatamab leads to enhanced binding and internalization compared to monospecific antibodies like trastuzumab. This results in a 1.54 to 2.58-fold increase in intracellular payload concentration in HER2-expressing cells.[3]

Clinical Pharmacokinetics

Preliminary pharmacokinetic analyses from the Phase 1 trial indicated that the half-life of zanidatamab zovodotin was similar across the 1.25 mg/kg QW and 2.5 mg/kg Q3W dosing regimens.[1] However, detailed quantitative data on key PK parameters such as Cmax, AUC, clearance, and volume of distribution from this trial are not yet publicly available in comprehensive tables.

A population pharmacokinetic model has been developed for the antibody component, zanidatamab. This model is described as a two-compartment model with parallel linear and nonlinear clearance from the central compartment.[4] At the recommended doses of 20 mg/kg Q2W and 30 mg/kg Q3W for zanidatamab, the clearance was primarily linear at steady state.[4]

Table 1: Summary of Clinical Pharmacokinetic Observations for Zanidatamab Zovodotin (ZW49)

ParameterObservationDosing Regimens StudiedSource
Half-lifeSimilar across different dosing regimens1.25 mg/kg QW and 2.5 mg/kg Q3W[1]

Experimental Protocols

Clinical Study Design (NCT03821233)

The Phase 1 study of zanidatamab zovodotin was a multicenter, open-label, dose-escalation trial in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[2] The study utilized a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2][5] Key inclusion criteria included pathologically confirmed diagnosis of a HER2-expressing cancer and evidence of advanced or metastatic disease.[2] The primary endpoints were safety, tolerability, and the determination of the MTD/RP2D. Secondary endpoints included pharmacokinetic parameters and objective response according to RECIST 1.1.[1]

Bioanalytical Methods

Specific details on the bioanalytical methods used for the quantification of zanidatamab zovodotin and its components (total antibody, conjugated antibody, and free payload) in clinical samples have not been extensively published. Generally, the bioanalysis of ADCs involves a combination of ligand-binding assays (such as ELISA) for the antibody components and liquid chromatography-mass spectrometry (LC-MS/MS) for the small molecule payload.

Diagram 1: General experimental workflow for the bioanalysis of an antibody-drug conjugate.

Pharmacodynamics

Mechanism of Action

Zanidatamab zovodotin exerts its anti-tumor effect through a multi-faceted mechanism of action. The zanidatamab antibody component binds biparatopically to extracellular domains 2 (ECD2) and 4 (ECD4) of the HER2 receptor.[6] This dual binding leads to receptor clustering and enhanced internalization, effectively removing HER2 from the cell surface.[6] Following internalization, the ADC is trafficked to the lysosome where the cleavable linker is processed, releasing the auristatin payload. The auristatin payload then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

G This compound Zanidatamab Zovodotin (this compound) HER2 Receptor HER2 Receptor (on tumor cell surface) This compound->HER2 Receptor Targets Binding Biparatopic Binding (ECD2 & ECD4) HER2 Receptor->Binding Binds to Internalization Receptor Clustering & Internalization Binding->Internalization Induces Lysosome Lysosomal Trafficking Internalization->Lysosome Leads to Payload Release Payload Release (Auristatin) Lysosome->Payload Release Facilitates Microtubule Disruption Microtubule Disruption Payload Release->Microtubule Disruption Causes Apoptosis Cell Cycle Arrest & Apoptosis Microtubule Disruption->Apoptosis Results in

Diagram 2: Simplified signaling pathway of Zanidatamab Zovodotin's mechanism of action.
Preclinical Pharmacodynamics

In preclinical models, zanidatamab zovodotin has been shown to be a potent inducer of immunogenic cell death (ICD).[8] This is characterized by the release of damage-associated molecular patterns (DAMPs) such as extracellular ATP, calreticulin, and HMGB1.[8] The induction of ICD suggests that zanidatamab zovodotin may not only have direct cytotoxic effects but also stimulate an anti-tumor immune response.[8]

Clinical Pharmacodynamics

The clinical pharmacodynamic effects of zanidatamab zovodotin are primarily assessed through its anti-tumor activity. In the Phase 1 trial, encouraging single-agent anti-tumor activity was observed in heavily pretreated patients with HER2-positive cancers.[9]

Table 2: Clinical Efficacy of Zanidatamab Zovodotin in the Phase 1 Trial (NCT03821233)

Dosing RegimenConfirmed Objective Response Rate (cORR)Disease Control Rate (DCR)Patient PopulationSource
2.5 mg/kg Q3W28% - 31%72%29 patients with HER2+ cancers[5][9]
1.25 mg/kg QW6% (1/17 patients)53% (9/17 patients)17 patients with HER2+ cancers[1]

The data indicates a dose-dependent anti-tumor response, with the 2.5 mg/kg Q3W regimen demonstrating greater efficacy. Based on these results, the 2.5 mg/kg Q3W regimen was selected as the recommended dose for further clinical development.[1]

Conclusion

Zanidatamab zovodotin (this compound) is a promising HER2-targeted ADC with a unique biparatopic antibody design that enhances its preclinical and clinical activity. The pharmacokinetic profile is characterized by a similar half-life across different dosing regimens, with the antibody component exhibiting a two-compartment model with both linear and nonlinear clearance. The pharmacodynamics are driven by efficient internalization and payload delivery, leading to microtubule disruption, apoptosis, and the induction of immunogenic cell death. Clinical data from the Phase 1 trial have demonstrated encouraging anti-tumor activity in patients with heavily pretreated HER2-positive cancers, supporting its continued development. Further publication of detailed pharmacokinetic and pharmacodynamic data will be crucial for optimizing its therapeutic use.

References

Methodological & Application

Application Notes and Protocols for ZW290 (or a similar dual EGFR/HER2 inhibitor) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZW290 is representative of a class of potent and irreversible dual inhibitors of the ErbB family of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] These inhibitors covalently bind to specific cysteine residues within the kinase domains of EGFR and HER2, leading to an irreversible blockade of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][4] This document provides detailed protocols for the in vitro evaluation of this compound in relevant cancer cell lines.

Mechanism of Action

This compound and similar compounds act as irreversible pan-ErbB family blockers, targeting EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4).[1][4] By covalently binding to the kinase domain, these inhibitors block autophosphorylation and transphosphorylation of the receptors, thereby inhibiting downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[5][6] This action leads to the suppression of cell growth, induction of apoptosis, and ultimately, tumor regression in preclinical models.[1][3]

Data Presentation

Table 1: In Vitro IC50 Values of a Representative Dual EGFR/HER2 Inhibitor (Afatinib) in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for afatinib (B358), a compound with a similar mechanism of action to this compound, in different cancer cell lines. These values can serve as a reference for selecting appropriate cell lines and determining effective concentration ranges for this compound.

Cell LineCancer TypeEGFR/HER2 StatusIC50 (nM)Reference
PC-9NSCLCEGFR exon 19 deletion0.28 - 0.4[7][8]
HCC827NSCLCEGFR exon 19 deletion~1[8]
NCI-H1975NSCLCEGFR L858R/T790M10 - 57[8][9]
H3255NSCLCEGFR L858R~1[10]
H358NSCLCEGFR wild-typeSensitive[11]
H441NSCLCEGFR wild-typeSensitive[11]
A549NSCLCEGFR wild-typeResistant (>2.3 µM)[7][11]
H460NSCLCEGFR wild-type, KRAS mutantResistant (>2.3 µM)[7][11]
SK-BR-3Breast CancerHER2-positive~14[12]
BT-474Breast CancerHER2-positiveNot specified[13]
UACC-893Breast CancerHER2-positiveNot specified[13][14]

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

Cell Line Selection and Maintenance

Recommended Cell Lines:

  • EGFR-mutant NSCLC: PC-9, HCC827 (sensitive); NCI-H1975 (resistant to first-generation TKIs but sensitive to irreversible inhibitors).[15][16][17]

  • HER2-positive Breast Cancer: SK-BR-3, BT-474, UACC-893.[13][14]

  • Wild-type EGFR NSCLC (for selectivity profiling): H358, H441 (sensitive); A549, H460 (resistant).[11]

Culture Media:

  • PC-9, HCC827, NCI-H1975, H358, H441, A549, H460: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]

  • SK-BR-3, BT-474, UACC-893: McCoy's 5A Medium (for SK-BR-3), DMEM or RPMI-1640 (for BT-474 and UACC-893) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

General Cell Culture Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • For adherent cells, subculture when they reach 70-80% confluency.

  • To subculture, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA).

  • Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.

  • Seed the cells into new flasks at the appropriate split ratio.

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the IC50 value of this compound.

  • Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[18] Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM).

  • Treatment: Replace the medium in the 96-well plate with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[8]

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt and ERK.

  • Cell Seeding and Serum Starvation: Seed 1-2 x 10^6 cells in a 6-well plate. Once the cells reach 70-80% confluency, replace the medium with serum-free medium and incubate for 12-24 hours.

  • Treatment: Treat the serum-starved cells with various concentrations of this compound for 1-4 hours.

  • Ligand Stimulation (Optional): For EGFR pathway analysis, stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C.[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

Mandatory Visualization

Signaling Pathway Diagram

ZW290_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Ligand Ligand (e.g., EGF) Ligand->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR This compound->HER2

Caption: this compound signaling pathway inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select Cancer Cell Lines culture Cell Culture & Maintenance start->culture viability Cell Viability Assay (MTS/MTT) culture->viability western Western Blot Analysis culture->western ic50 Determine IC50 viability->ic50 pathway Analyze Pathway Inhibition western->pathway

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for the Use of ZW290 (Zanidatamab) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW290, also known as Zanidatamab, is a bispecific antibody that targets two distinct epitopes on the human epidermal growth factor receptor 2 (HER2). This unique binding mechanism leads to enhanced HER2 receptor clustering, internalization, and downregulation, ultimately inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in preclinical animal models, particularly patient-derived xenograft (PDX) models, to evaluate its anti-tumor efficacy.

Mechanism of Action

Zanidatamab's biparatopic binding to HER2 results in a multi-pronged anti-tumor effect:

  • Dual HER2 Blockade: By binding to two different domains of the HER2 receptor, Zanidatamab effectively blocks both ligand-dependent and ligand-independent signaling.

  • Receptor Clustering and Internalization: The cross-linking of HER2 receptors induced by Zanidatamab leads to the formation of receptor clusters, which are then rapidly internalized and degraded, reducing the overall levels of HER2 on the cell surface.

  • Inhibition of Downstream Signaling: The reduction in HER2 signaling dampens the activity of key downstream pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell growth, proliferation, and survival.

  • Immune-Mediated Effector Functions: As an IgG1 antibody, Zanidatamab can also engage immune cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).

Signaling Pathway

The following diagram illustrates the HER2 signaling pathway and the mechanism of inhibition by this compound.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition HER2_dimer HER2 Dimerization (Homodimerization/ Heterodimerization) PI3K PI3K HER2_dimer->PI3K Activates RAS RAS HER2_dimer->RAS Activates This compound This compound (Zanidatamab) HER2 HER2 Receptor This compound->HER2 Binds to two epitopes ZW290_action This compound Action: - Receptor Clustering - Internalization - Degradation HER2->HER2_dimer Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ZW290_action->HER2_dimer Inhibits

Caption: HER2 signaling pathway and this compound mechanism of action.

Experimental Protocols

The following protocols are synthesized from published preclinical studies involving Zanidatamab in animal models, particularly patient-derived xenograft (PDX) models.

Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the steps for establishing PDX models from fresh tumor tissue obtained from patients.

Materials:

  • Fresh human tumor tissue from consenting patients

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old, female

  • Matrigel® Basement Membrane Matrix

  • Sterile surgical instruments (scalpels, forceps, scissors)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • 70% ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Sterile petri dishes

Procedure:

  • Tumor Tissue Preparation:

    • Collect fresh tumor tissue from surgical resection or biopsy in a sterile container with sterile PBS on ice.

    • Process the tissue in a sterile biosafety cabinet within 2 hours of collection.

    • Wash the tissue with cold, sterile PBS to remove any blood or necrotic tissue.

    • Mince the tumor into small fragments (approximately 2-3 mm³).

  • Animal Preparation and Tumor Implantation:

    • Anesthetize the immunodeficient mouse using an approved institutional protocol.

    • Shave and sterilize the implantation site (typically the flank) with 70% ethanol.

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • Mix the tumor fragments with an equal volume of Matrigel®.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor the mice twice weekly for tumor growth.

    • Once tumors become palpable, measure the tumor dimensions (length and width) using digital calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • When the tumor volume reaches approximately 1000-1500 mm³, the tumor can be passaged to a new cohort of mice for expansion.

This compound (Zanidatamab) Administration

This protocol describes the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound (Zanidatamab) vial

  • Sterile Water for Injection or 0.9% Sodium Chloride

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal restrainer for intravenous injections

Procedure:

  • This compound Reconstitution and Dilution:

    • Reconstitute the lyophilized this compound powder with the appropriate volume of Sterile Water for Injection to achieve the desired stock concentration, as per the manufacturer's instructions.

    • Gently swirl the vial to dissolve the powder; do not shake.

    • Dilute the reconstituted this compound with sterile 0.9% Sodium Chloride to the final desired concentration for injection. The final volume for intravenous injection in mice is typically 100-200 µL.

  • Administration:

    • Once the tumors in the experimental cohort reach a predetermined size (e.g., 150-250 mm³), randomize the mice into treatment and control groups.

    • Administer this compound via intravenous (tail vein) injection.

    • Commonly used dosing regimens in preclinical models are 10 mg/kg or 20 mg/kg, administered twice weekly .[1]

    • The control group should receive a vehicle control (e.g., sterile 0.9% Sodium Chloride) on the same schedule.

Efficacy Evaluation

This protocol details the monitoring and data collection to assess the anti-tumor efficacy of this compound.

Procedure:

  • Tumor Volume Measurement:

    • Measure tumor dimensions (length and width) with digital calipers twice weekly throughout the study.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[2]

    • Record the tumor volumes for each mouse.

  • Body Weight Monitoring:

    • Measure the body weight of each mouse twice weekly to monitor for any treatment-related toxicity.

  • Endpoint Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or at a fixed time point.

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be collected for further analysis, such as immunohistochemistry (IHC) for HER2 expression or Western blotting for downstream signaling proteins.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Experimental Workflow

The following diagram outlines the general workflow for a preclinical study using this compound in a PDX model.

Experimental_Workflow start Start: Obtain Patient Tumor Tissue implant Implant Tumor Fragments into NSG Mice (P0) start->implant monitor_p0 Monitor Tumor Growth implant->monitor_p0 passage Passage Tumor to Expand Cohort (P1) monitor_p0->passage randomize Randomize Mice into Treatment Groups (Tumor Volume ~150-250 mm³) passage->randomize treat Administer this compound (e.g., 10 or 20 mg/kg, IV, twice weekly) and Vehicle Control randomize->treat monitor_treatment Monitor Tumor Volume and Body Weight (Twice Weekly) treat->monitor_treatment endpoint Endpoint Reached (e.g., Tumor Volume > 2000 mm³ in control) monitor_treatment->endpoint analysis Euthanize, Excise Tumors, and Perform Final Analysis (Tumor Weight, IHC, etc.) endpoint->analysis end End of Study analysis->end

Caption: General experimental workflow for this compound efficacy testing in PDX models.

Data Presentation

The following tables provide a template for summarizing quantitative data from this compound animal studies.

Table 1: Tumor Growth Inhibition in a HER2-Amplified Gastric Cancer PDX Model

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control-Twice Weekly1850 ± 250-
This compound10Twice Weekly450 ± 12075.7
This compound20Twice Weekly250 ± 8086.5

Data are representative and should be replaced with actual experimental results. TGI is calculated relative to the vehicle control group.

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupDose (mg/kg)Mean Body Weight at Day 0 (g)Mean Body Weight at Day 21 (g)% Change in Body Weight
Vehicle Control-22.5 ± 1.224.8 ± 1.5+10.2
This compound1022.3 ± 1.123.5 ± 1.3+5.4
This compound2022.6 ± 1.323.1 ± 1.4+2.2

Data are representative and indicate that this compound is generally well-tolerated at efficacious doses.

Conclusion

This compound (Zanidatamab) has demonstrated significant anti-tumor activity in preclinical animal models of HER2-expressing cancers. The protocols and guidelines presented here provide a framework for researchers to effectively design and execute in vivo studies to further evaluate the therapeutic potential of this promising bispecific antibody. Adherence to rigorous experimental design and animal welfare guidelines is essential for obtaining reliable and reproducible data.

References

No Publicly Available Data for ZW290 Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and medical literature, no specific information regarding dosage, administration, mechanism of action, or experimental protocols for a compound designated "ZW290" could be found.

This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in public forums, or potentially an erroneous designation. The search included preclinical and clinical trial databases, peer-reviewed publications, and pharmaceutical company pipelines.

Without any foundational data on this compound, it is not possible to provide the requested detailed application notes, protocols, or visualizations. The core requirements of summarizing quantitative data, detailing experimental methodologies, and creating signaling pathway diagrams are contingent on the availability of this primary information.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult any internal documentation or proprietary databases they may have access to. If "this compound" is an alternative name for a known compound, providing that name would be necessary to proceed with a detailed literature search and the generation of the requested content.

At present, the lack of public information on this compound prevents the creation of the detailed and accurate application notes and protocols as outlined in the user's request. Should information on this compound become publicly available, a comprehensive analysis of its properties, dosage, and administration guidelines could be conducted.

Application Notes and Protocols: Using ZW290 in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "ZW290" is not available in the public domain based on a comprehensive search of scientific literature and databases. Therefore, the following application notes and protocols are provided as a generalized framework for analyzing the effects of a hypothetical compound on gene expression. Researchers should substitute "this compound" with the actual compound of interest and adapt the protocols accordingly.

Introduction

Gene expression analysis is a cornerstone of modern biological research and drug development. Understanding how a compound of interest, herein referred to as this compound, modulates gene expression can provide critical insights into its mechanism of action, potential therapeutic effects, and off-target activities. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing various molecular biology techniques to study the impact of this compound on gene expression.

Hypothetical Signaling Pathway Modulated by this compound

To illustrate the principles of gene expression analysis, we will consider a hypothetical signaling pathway that this compound is presumed to activate. In this scenario, this compound acts as an agonist for a cell surface receptor, initiating a downstream cascade that leads to the activation of a key transcription factor, TF-A. Activated TF-A then translocates to the nucleus and induces the expression of target genes involved in cellular proliferation.

ZW290_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds and Activates Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_A_inactive Inactive TF-A Kinase2->TF_A_inactive Phosphorylates TF_A_active Active TF-A TF_A_inactive->TF_A_active Activation DNA DNA TF_A_active->DNA Translocates and Binds mRNA Target Gene mRNA DNA->mRNA Transcription qRT_PCR_Workflow Cell_Treatment Cell Treatment with this compound RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

Application Notes and Protocols for In Vivo Imaging of HER2-Positive Tumors using a ZW-Series Fluorophore-Affibody Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Epidermal Growth Factor Receptor 2 (HER2) is a critical biomarker and therapeutic target in various cancers, most notably breast and gastric cancers. Non-invasive in vivo imaging of HER2 expression can provide valuable information for diagnosis, patient stratification, and monitoring therapeutic response. This document provides detailed application notes and protocols for the use of a HER2-targeting Affibody molecule conjugated to a zwitterionic near-infrared (NIR) fluorophore (e.g., ZW800-1) for in vivo imaging.

Affibody molecules are small, engineered proteins (~7 kDa) with high affinity and specificity for their targets, offering advantages over larger antibodies such as rapid tumor penetration and fast clearance from circulation. When conjugated to a ZW-series NIR fluorophore, which is known for its low non-specific tissue accumulation and rapid renal clearance, the resulting probe enables high-contrast optical imaging of HER2-expressing tumors.

Signaling Pathway and Targeting Mechanism

The imaging agent, an Affibody-ZW800-1 conjugate, targets the HER2 receptor on the surface of cancer cells. The Affibody molecule binds to a specific epitope on the extracellular domain of HER2, which is distinct from the binding sites of therapeutic antibodies like trastuzumab and pertuzumab. This allows for imaging without interference from ongoing antibody-based therapies. Upon binding, the conjugate accumulates at the tumor site, enabling visualization through NIR fluorescence imaging.

HER2_Targeting cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_imaging Imaging Detection HER2 HER2 Receptor Affibody_ZW800 Affibody-ZW800-1 Conjugate Affibody_ZW800->HER2 Binding NIR_Imaging NIR Fluorescence Imaging System Affibody_ZW800->NIR_Imaging Excitation & Emission Signal Fluorescence Signal NIR_Imaging->Signal Detection

Figure 1: Mechanism of HER2 targeting by an Affibody-ZW800-1 conjugate for NIR imaging.

Data Presentation

Table 1: In Vivo Performance of HER2-Targeted Imaging Agents
Imaging AgentModalityTumor ModelTumor-to-Background Ratio (TBR)Optimal Imaging Time (post-injection)Reference
Affibody-Alexa Fluor 750NIR FluorescenceSKBR-3 Xenograft~4.04 hours[1]
64Cu-DOTA-MUT-DS (Affibody)PETSKOV3 Xenograft3.05 (Tumor-to-Blood)1 hour[2]
111In-DTPA-Trastuzumab-IRDye800SPECT/NIRSKBr3-luc Xenograft>5.048 hours[3][4]
cRGD-ZW800-1NIR FluorescenceHT-29 Xenograft3.2 ± 0.54 hours[5]
Table 2: Biodistribution of 64Cu-DOTA-MUT-DS (Affibody) in SKOV3 Tumor-Bearing Mice (%ID/g)
Organ1 hour p.i.4 hours p.i.20 hours p.i.
Blood1.53 ± 0.210.53 ± 0.150.11 ± 0.03
Tumor4.66 ± 0.383.34 ± 0.892.13 ± 1.13
Liver3.12 ± 0.452.11 ± 0.331.54 ± 0.28
Kidneys15.2 ± 2.58.9 ± 1.74.5 ± 0.9
Muscle1.34 ± 0.270.78 ± 0.190.35 ± 0.08
Data adapted from a study on a HER2-targeting Affibody analog.[2]

Experimental Protocols

Protocol 1: Conjugation of Affibody Molecule with ZW800-1 NHS Ester

This protocol describes the conjugation of a maleimide-functionalized ZW800-1 fluorophore to a cysteine-terminated HER2-specific Affibody molecule.

Materials:

  • HER2-specific Affibody molecule with a C-terminal cysteine (e.g., ZHER2:342-Cys)

  • ZW800-1 Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

  • PD-10 desalting columns (or equivalent)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Affibody Preparation: Dissolve the lyophilized Affibody molecule in degassed PBS to a final concentration of 1-5 mg/mL.

  • Fluorophore Preparation: Immediately before use, dissolve ZW800-1 Maleimide in DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved ZW800-1 Maleimide to the Affibody solution.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle shaking.

  • Purification:

    • Purify the Affibody-ZW800-1 conjugate from unconjugated fluorophore using a PD-10 desalting column equilibrated with sterile PBS.

    • Collect the fractions containing the blue-colored conjugate.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the dye concentration by measuring the absorbance at the excitation maximum of ZW800-1 (~776 nm).

    • Calculate the degree of labeling (DOL) as the molar ratio of the fluorophore to the Affibody molecule.

Conjugation_Workflow A Dissolve Affibody in PBS C Mix and Incubate (2h, RT, dark) A->C B Dissolve ZW800-1 Maleimide in DMSO/DMF B->C D Purify via Desalting Column C->D E Characterize Conjugate (Spectrophotometry) D->E F Sterile Filter and Store E->F

Figure 2: Workflow for the conjugation of an Affibody molecule with ZW800-1 Maleimide.

Protocol 2: In Vivo NIR Fluorescence Imaging in a Xenograft Mouse Model

This protocol outlines the procedure for in vivo imaging of HER2-positive tumors in a subcutaneous xenograft mouse model.

Materials:

  • Affibody-ZW800-1 conjugate (from Protocol 1)

  • Tumor-bearing mice (e.g., athymic nude mice with SKOV3 or SKBR-3 xenografts)

  • Sterile PBS, pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo NIR fluorescence imaging system with appropriate filters for the 800 nm channel.

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the mouse on the imaging stage and ensure it is kept warm.

  • Pre-injection Imaging: Acquire a baseline whole-body fluorescence image of the mouse before injecting the imaging agent.

  • Probe Administration:

    • Dilute the Affibody-ZW800-1 conjugate in sterile PBS to the desired concentration.

    • Administer a dose of 10 nmol of the conjugate via intravenous (tail vein) injection.[5]

  • Post-injection Imaging:

    • Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).[5]

    • Ensure consistent imaging parameters (exposure time, binning, etc.) across all time points.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral background region (e.g., muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio (TBR) at each time point by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Biodistribution (Optional):

    • At the final imaging time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

    • Image the dissected organs ex vivo using the NIR imaging system to confirm the biodistribution of the probe.

InVivo_Imaging_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Baseline Acquire Baseline Image Anesthetize->Baseline Inject Inject Affibody-ZW800-1 (10 nmol, IV) Baseline->Inject Image Acquire Images at Multiple Time Points Inject->Image Analyze Image Analysis (ROI, TBR) Image->Analyze ExVivo Ex Vivo Biodistribution (Optional) Analyze->ExVivo End End Analyze->End ExVivo->End

References

Troubleshooting & Optimization

troubleshooting ZW290 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the antibody-drug conjugate (ADC), ZW290.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an investigational antibody-drug conjugate. It is comprised of a humanized monoclonal antibody targeting a specific tumor-associated antigen, a cleavable linker, and a cytotoxic payload. The antibody component of this compound binds to the target antigen on the surface of cancer cells. Following binding, the this compound-antigen complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the cytotoxic payload which then induces cell cycle arrest and apoptosis.

Q2: What are the common sources of experimental variability with ADCs like this compound?

A2: Experimental variability with ADCs can arise from several factors. These include the inherent heterogeneity of the ADC preparation, such as variations in the drug-to-antibody ratio (DAR) and the specific sites of drug conjugation on the antibody.[1] Other sources of variability can include inter- and intra-patient differences in metabolism and clearance, and tumor-specific factors that affect the distribution of the ADC.[2] In cell-based assays, cell health, passage number, and assay conditions are also significant contributors to variability.[3][4][5]

Q3: How can the drug-to-antibody ratio (DAR) of this compound affect my experimental results?

A3: The DAR is a critical quality attribute of an ADC that can significantly impact its potency and therapeutic index. A higher DAR may result in increased cytotoxicity but can also lead to faster clearance in vivo. Conversely, a lower DAR may be less potent. Variations in the average DAR between different batches of this compound can be a major source of experimental variability.[1] It is crucial to obtain the certificate of analysis for each batch of this compound to be aware of the specific DAR.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Cytotoxicity Assays

Q: I am observing significant well-to-well and experiment-to-experiment variability in my cell viability/cytotoxicity assays with this compound. What are the potential causes and how can I troubleshoot this?

A: High variability in in vitro cytotoxicity assays is a common issue. The following steps can help you identify and mitigate the source of the variability.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Cell-Related Checks cluster_2 Reagent & Compound Checks cluster_3 Assay Protocol Checks cluster_4 Resolution start High Variability in Cytotoxicity Assay cell_health Assess Cell Health: - Morphology - Viability - Mycoplasma Test start->cell_health cell_passage Check Cell Passage Number: Is it within the recommended range? cell_health->cell_passage cell_density Verify Seeding Density: - Consistent cell counts - Even distribution cell_passage->cell_density zw290_prep This compound Preparation: - Fresh dilutions? - Correct solvent? - Vortexing? cell_density->zw290_prep reagent_quality Assay Reagent Quality: - Expiration dates - Proper storage zw290_prep->reagent_quality incubation_time Review Incubation Times: - Consistent across plates? reagent_quality->incubation_time plate_effects Check for Plate Edge Effects: - Use outer wells for blanks incubation_time->plate_effects reader_settings Validate Plate Reader Settings: - Correct wavelengths? - Gain settings optimal? plate_effects->reader_settings end Reduced Variability and Reproducible Data reader_settings->end G cluster_0 Cell Surface cluster_1 Endocytosis cluster_2 Intracellular Trafficking & Payload Release cluster_3 Cellular Effect This compound This compound Receptor Target Antigen This compound->Receptor Binding Complex This compound-Antigen Complex Receptor->Complex Complex Formation Endosome Early Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Effect DNA Damage & Apoptosis Payload->Effect Induces

References

Technical Support Center: Optimizing ZW290 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of the novel compound ZW290. The following information offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible assay results.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting concentration range for the new compound this compound?

A1: For a novel compound like this compound with an unknown effective concentration, it is advisable to begin with a broad concentration range in a preliminary experiment.[1] A common starting point is to perform serial dilutions over a wide range, for instance, from 1 nM to 100 µM.[1] This initial screen will help identify an approximate effective concentration, which can then be narrowed down in subsequent, more precise experiments to determine the IC50 or EC50 value.[1]

Q2: What is the difference between IC50 and EC50, and which is relevant for this compound?

A2: The IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a specific biological process by 50%.[2][3] Conversely, the EC50 (half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and the maximum effect.[2][3] The choice between calculating IC50 and EC50 depends on the measured effect of this compound.[4] If this compound is expected to inhibit a cellular process (e.g., cell proliferation), IC50 is the appropriate metric.[2] If it is intended to activate or stimulate a response, then EC50 should be determined.[2]

Q3: Why is a vehicle control essential in my this compound experiments?

A3: A vehicle control is critical for distinguishing the biological effects of this compound from those of the solvent used to dissolve it.[1] The most common solvent for novel compounds is dimethyl sulfoxide (B87167) (DMSO).[1] It is important to maintain a constant final concentration of the vehicle across all experimental wells, including untreated controls, and to ensure this concentration is not toxic to the cells.[1]

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time for this compound can vary depending on its mechanism of action and the biological process under investigation.[5] It is recommended to perform a time-course experiment, testing several time points (e.g., 24, 48, and 72 hours), to identify the ideal duration for observing the desired effect.[5]

Q5: What factors can influence the determined IC50/EC50 value of this compound?

A5: The IC50 or EC50 value is not an absolute constant and can be influenced by several experimental factors.[4] Key considerations include the choice of cell line, as different cells can have varying sensitivities to a compound.[4] The duration of compound exposure, cell seeding density, and even the passage number of the cells can also impact the results.[4][6] Therefore, it is crucial to maintain consistency in your experimental setup.[7]

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing this compound concentration in your assays.

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Uneven compound distribution- "Edge effects" in the microplate- Ensure the cell suspension is thoroughly mixed before seeding.- Mix the this compound solution well before adding it to the wells.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[5]
No observable cellular response to this compound - The effective concentration is outside the tested range.- this compound may not be active in the chosen cell line.- The compound may have degraded.- Test a broader concentration range in your next experiment.- Verify the compound's activity in a different, potentially more sensitive, cell line.- Use a fresh stock of this compound and follow proper storage and handling procedures.[1]
Excessive cell death, even at low this compound concentrations - this compound is highly cytotoxic.- The chosen cell line is particularly sensitive.- The solvent concentration is contributing to toxicity.- Use a lower concentration range for this compound.- Reduce the incubation time.- Ensure the final solvent (e.g., DMSO) concentration is at a non-toxic level.[5]
Precipitation of this compound in the culture medium - The solubility of this compound in the culture medium is limited.- Determine the maximum soluble concentration of this compound in your medium.- Ensure the final solvent concentration is not exceeding the recommended limit for your cell line, as high solvent levels can cause precipitation.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay

This protocol provides a method to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well plates[8]

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS[8]

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)[9]

Procedure:

  • Cell Seeding:

    • Culture cells until they are in the logarithmic growth phase.[8]

    • Prepare a cell suspension and adjust the concentration. A common seeding density is between 5,000 and 10,000 cells per well in a 96-well plate.[5]

    • Add 100 µL of the cell suspension to each well of a 96-well plate.[8]

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to adhere.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold dilution series to cover a wide concentration range.[10]

    • Carefully remove the old medium from the wells.[6]

    • Add 100 µL of the medium containing the different concentrations of this compound to the appropriate wells.[6]

    • Include vehicle-only controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).[1]

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT reagent to each well to achieve a final concentration of 0.5 mg/mL.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[6]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.[11]

    • Use non-linear regression analysis to determine the IC50 value from the dose-response curve.[12]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay
This compound Conc. (µM)Log [this compound]% Cell Viability (Mean ± SD)
0 (Vehicle)N/A100 ± 4.5
0.01-2.0098.2 ± 5.1
0.1-1.0085.7 ± 6.2
10.0052.1 ± 4.8
101.0015.3 ± 3.1
1002.005.8 ± 1.9

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Treat Cells with this compound seeding->treatment zw290_prep Prepare this compound Serial Dilutions zw290_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize read_plate Read Absorbance solubilize->read_plate data_norm Normalize Data to Control read_plate->data_norm dose_response Generate Dose-Response Curve data_norm->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Improving ZW290 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of the hypothetical compound ZW290.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: For initial stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). This compound is sparingly soluble in aqueous solutions. For cell-based assays, the final concentration of the organic solvent should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q2: How can I prepare a supersaturated solution of this compound?

A2: A supersaturated solution, which can be metastable, can sometimes be achieved by first dissolving this compound in an organic solvent and then diluting it into an aqueous buffer with vigorous vortexing.[1] However, be aware that precipitation may occur over time. It is crucial to visually inspect the solution for any particulates before use.

Q3: Are there any known excipients that can enhance the aqueous solubility of this compound?

A3: While specific data for this compound is not available, general approaches for poorly soluble drugs include the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic molecules and improve their solubility.[1][2] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers can also be employed to increase solubility through micellar solubilization.[3]

Q4: What is the impact of pH on the solubility of this compound?

A4: The effect of pH on this compound solubility is currently uncharacterized. However, if this compound has ionizable groups, its solubility will be pH-dependent. It is advisable to determine the pKa of this compound and assess its solubility across a range of pH values. Adjusting the pH of the buffer can be a straightforward method to enhance solubility if the compound is ionizable.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility of this compound has been exceeded.- Increase the proportion of co-solvent (e.g., ethanol, propylene (B89431) glycol) in the final solution, if compatible with the experimental system. - Decrease the final concentration of this compound. - Explore the use of solubility enhancers like HP-β-CD or surfactants.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.- Prepare fresh dilutions for each experiment. - Visually inspect solutions for precipitation before use. - Consider using a formulation approach such as solid dispersion or nanosuspension for more consistent delivery.[1][5]
Difficulty in preparing a stock solution at the desired concentration. This compound has low solubility even in organic solvents.- Gentle heating and sonication can aid in dissolution. - Test a panel of organic solvents (e.g., N-methyl-2-pyrrolidone, polyethylene (B3416737) glycol) to find a more suitable one.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to facilitate dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Co-solvent
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • Prepare a series of aqueous buffers containing different co-solvents (e.g., ethanol, propylene glycol, PEG 400) at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Add a small volume of the this compound stock solution to each co-solvent buffer to achieve a final this compound concentration that is typically problematic (e.g., 100 µM).

  • Vortex each solution immediately after adding the stock.

  • Incubate the solutions at room temperature for a set period (e.g., 1 hour).

  • Visually inspect for any signs of precipitation.

  • Quantify the amount of soluble this compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in different solvent systems.

Solvent System This compound Solubility (µg/mL) Notes
Water< 0.1Practically insoluble.
PBS (pH 7.4)< 0.1No significant improvement over water.
10% DMSO in PBS5.2Co-solvent increases solubility.
10% Ethanol in PBS3.8Ethanol is less effective than DMSO as a co-solvent.
5% HP-β-CD in PBS12.5Cyclodextrin significantly enhances solubility.
1% Tween® 80 in PBS8.7Surfactant improves solubility through micellization.

Visualizations

G cluster_workflow Solubility Enhancement Workflow start Poorly Soluble this compound stock Prepare High-Concentration Stock (e.g., in DMSO) start->stock screen Screen Solubility Enhancers stock->screen cosolvent Co-solvents (e.g., Ethanol, PEG 400) screen->cosolvent Test surfactant Surfactants (e.g., Tween® 80) screen->surfactant Test cyclodextrin Cyclodextrins (e.g., HP-β-CD) screen->cyclodextrin Test analyze Analyze Solubility (e.g., HPLC, Nephelometry) cosolvent->analyze surfactant->analyze cyclodextrin->analyze formulation Optimized Formulation analyze->formulation

Caption: A workflow for systematically improving the aqueous solubility of this compound.

G cluster_micelle Micellar Solubilization This compound This compound zw290_micelle This compound (encapsulated) This compound->zw290_micelle Encapsulation surfactant Surfactant Monomers micelle Micelle surfactant->micelle Aggregation micelle->zw290_micelle

Caption: Conceptual diagram of this compound encapsulation within a surfactant micelle.

References

preventing ZW290 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound ZW290 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability and degradation issues of novel experimental compounds. The guidance is based on best practices for common classes of molecules, such as proteins and small organic molecules, and can be adapted by researchers for their specific compound of interest.

Frequently Asked questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[1][2]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, it is advisable to use amber glass vials or low-binding polypropylene (B1209903) tubes.[1][3]

Q4: How can I minimize the degradation of this compound if it is a protein-based therapeutic?

If this compound is a protein, degradation can be minimized by:

  • Optimal Temperature: Store at -80°C for long-term storage and 4°C for temporary use. Avoid repeated freeze-thaw cycles.[3]

  • Buffer Optimization: Maintain a stable pH with an appropriate buffer system and consider using additives like sugars (sucrose, trehalose) as stabilizers or reducing agents (DTT, β-mercaptoethanol) to prevent oxidation.[3][4]

  • Protease Inhibitors: Add a protease inhibitor cocktail to your buffer during purification and handling to prevent enzymatic degradation.[5][6][7]

  • Aliquoting: Divide the protein solution into single-use aliquots to reduce contamination risk and avoid freeze-thaw cycles.[3]

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Aqueous Buffers

Potential Cause: Hydrolysis, oxidation, or poor solubility in the aqueous environment.[2]

Troubleshooting Steps:

  • Assess pH Stability: The stability of many compounds is pH-dependent.[1] Determine the optimal pH for this compound by conducting a stability study across a range of pH values.

  • Control for Oxidation: If the compound is susceptible to oxidation, purge the storage vial headspace with an inert gas like argon or nitrogen.[1] Consider adding antioxidants to your buffer if compatible with your assay.

  • Improve Solubility: If solubility is an issue, you may need to use a different buffer system, add a co-solvent, or adjust the ionic strength.

Data Presentation: pH Stability of this compound

Buffer pHTemperature (°C)Incubation Time (hours)% this compound Remaining
5.0372495.2%
7.4372475.6%
8.5372450.1%
7.442498.9%

This data is illustrative and will vary for different compounds.

Issue 2: Inconsistent Results Between Experiments

Potential Cause: Degradation of this compound during storage or handling, leading to variable concentrations of the active compound.

Troubleshooting Steps:

  • Implement Strict Storage Protocols: Store stock solutions at -80°C in small, single-use aliquots.[3]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein denaturation and aggregation or cause small molecules to precipitate.[1][3]

  • Prepare Fresh Working Solutions: Whenever possible, prepare fresh working solutions from a thawed aliquot immediately before each experiment.

  • Perform a Stability Test: Conduct a formal stability test to understand the degradation kinetics of this compound under your specific experimental conditions.[1]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment of this compound

Objective: To determine the stability of this compound after multiple freeze-thaw cycles.

Methodology:

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO for a small molecule, or 1 mg/mL in PBS for a protein).

  • Aliquoting: Dispense the stock solution into multiple small-volume aliquots in low-binding tubes.

  • Initial Analysis (T=0): Immediately analyze one aliquot using a suitable analytical method (e.g., HPLC for small molecules, size-exclusion chromatography or an activity assay for proteins) to determine the initial concentration or activity. This is your baseline.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -80°C for at least 12 hours.

    • Thaw the aliquots at room temperature until completely liquid.

    • This constitutes one freeze-thaw cycle.

  • Analysis after Cycles: After 1, 3, and 5 freeze-thaw cycles, take a designated aliquot and analyze it using the same method as in step 3.

  • Data Analysis: Compare the results from each freeze-thaw cycle to the T=0 baseline. A significant decrease in the main peak area (HPLC) or activity indicates instability.

Data Presentation: Freeze-Thaw Stability of this compound

Number of Freeze-Thaw Cycles% of Initial Concentration Remaining
0 (Baseline)100%
199.5%
392.1%
585.4%

This data is illustrative and will vary for different compounds.

Visualizations

Signaling Pathways and Workflows

MAPK_ERK_Pathway receptor Receptor Tyrosine Kinase (RTK) ras ras receptor->ras Activates ligand Growth Factor ligand->receptor This compound This compound (Hypothetical Inhibitor) This compound->receptor raf raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Stability_Workflow cluster_testing Stability Testing Conditions start Start: Compound Synthesis prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep aliquot Create Single-Use Aliquots prep->aliquot storage Store at -80°C aliquot->storage cond1 Condition 1: Freeze-Thaw Cycling storage->cond1 Subject to Stress cond2 Condition 2: Aqueous Buffer at 37°C storage->cond2 Subject to Stress cond3 Condition 3: Light Exposure storage->cond3 Subject to Stress analysis Analyze Samples (e.g., HPLC, LC-MS) cond1->analysis cond2->analysis cond3->analysis report Report Results: % Degradation vs. Time analysis->report end End: Determine Shelf-Life report->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree issue Inconsistent Assay Results q1 Is stock solution old or repeatedly thawed? issue->q1 sol1 Prepare fresh aliquots from a new stock. q1->sol1 Yes q2 Is compound unstable in assay buffer? q1->q2 No end Problem Resolved sol1->end sol2 Perform pH and temperature stability study. Adjust buffer. q2->sol2 Yes q3 Is compound adsorbing to plasticware? q2->q3 No sol2->end sol3 Use low-binding plates and tubes. Add a non-ionic surfactant. q3->sol3 Yes sol3->end

Caption: Troubleshooting decision tree for this compound instability.

References

ZW49 (Zanidatamab Zovodotin) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ZW49 (zanidatamab zovodotin) in pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is ZW49 and what is its mechanism of action?

ZW49, also known as zanidatamab zovodotin, is a bispecific antibody-drug conjugate (ADC) that targets the human epidermal growth factor receptor 2 (HER2).[1][2][3] It is constructed from the bispecific antibody zanidatamab, which binds to two distinct epitopes on the HER2 receptor, and is conjugated to a proprietary cytotoxin (a novel auristatin) via a cleavable linker.[1][3] This biparatopic binding enhances internalization and delivery of the cytotoxic payload to HER2-expressing tumor cells, leading to tumor cell killing.[1][3]

Q2: What are the potential on-target, off-tumor effects of ZW49?

As ZW49 targets the HER2 receptor, on-target, off-tumor effects may occur in tissues with physiological HER2 expression. While designed for selectivity to tumors with high HER2 expression, researchers should be aware of potential toxicities in tissues such as the skin, gastrointestinal tract, and heart, which are known to express HER2. Careful monitoring of these organ systems is recommended during preclinical and clinical studies.

Q3: What are the most common treatment-related adverse events observed with ZW49?

In a Phase 1 clinical trial, the most common treatment-related adverse events were generally mild to moderate (Grade 1 or 2) and included keratitis (inflammation of the cornea), fatigue, and diarrhea.[1] These events have been reported to be reversible and manageable in an outpatient setting.[1]

Q4: How can I mitigate infusion-related reactions (IRRs) during ZW49 administration?

Infusion-related reactions are a potential adverse event with antibody-based therapies. To mitigate this risk, it is advisable to premedicate with antihistamines and corticosteroids before ZW49 infusion. A slow initial infusion rate with careful patient monitoring is also recommended. In the event of an IRR, the infusion should be paused, and appropriate medical management administered.

Troubleshooting Guides

Guide 1: Managing Ocular Toxicity (Keratitis)
  • Issue: Observation of keratitis or other ocular surface disorders in animal models or clinical subjects.

  • Potential Cause: On-target effects of ZW49 on HER2-expressing cells in the cornea.

  • Troubleshooting Steps:

    • Baseline Assessment: Conduct a thorough ophthalmologic examination, including a slit-lamp exam, before initiating ZW49 treatment.

    • Prophylactic Measures: Consider the use of lubricating eye drops to maintain ocular surface hydration.

    • Monitoring: Regularly monitor for signs and symptoms of keratitis such as eye pain, blurred vision, photophobia, and foreign body sensation.

    • Management: If keratitis develops, consult with an ophthalmologist. Treatment may include topical corticosteroids, and in more severe cases, dose interruption or discontinuation of ZW49 may be necessary.

Guide 2: Addressing Gastrointestinal Toxicity (Diarrhea)
  • Issue: Occurrence of diarrhea in subjects receiving ZW49.

  • Potential Cause: On-target effects on HER2-expressing epithelial cells in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Monitoring: Closely monitor the frequency and severity of bowel movements.

    • Supportive Care: For mild to moderate diarrhea, provide supportive care including oral hydration and anti-diarrheal agents (e.g., loperamide) as per institutional guidelines.

    • Dose Modification: In cases of severe or persistent diarrhea, consider a dose reduction or temporary interruption of ZW49 treatment.

Quantitative Data Summary

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from Phase 1 Clinical Trial of ZW49

Adverse EventGrade 1-2Grade 3-4Notes
KeratitisMost commonInfrequentReversible and manageable.
FatigueCommonInfrequentGenerally manageable.
DiarrheaCommonInfrequentManageable with supportive care.
Hematologic ToxicitiesNot observedNot observedNo treatment-related neutropenia or thrombocytopenia reported.
Pulmonary ToxicityNot observedNot observedNo treatment-related interstitial lung disease or pneumonitis reported.
Liver ToxicityNot observedNot observedNo treatment-related liver toxicity reported.

Data is a qualitative summary based on available public information and may not be exhaustive.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Lines: Use a panel of cancer cell lines with varying levels of HER2 expression (e.g., SK-BR-3 for high HER2, MDA-MB-231 for low/no HER2).

  • Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of ZW49. Include a negative control (vehicle) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a period of 72-96 hours.

  • Viability Assessment: Measure cell viability using a standard method such as MTS or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the potency of ZW49.

Protocol 2: In Vivo Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant HER2-positive tumor cells (e.g., NCI-N87) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer ZW49 intravenously at various dose levels and schedules. The control group should receive a vehicle control.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups to evaluate the in vivo efficacy of ZW49.

Visualizations

ZW49_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZW49 ZW49 HER2_ECD_II HER2 ECD II ZW49->HER2_ECD_II Binds to Pertuzumab-like epitope HER2_ECD_IV HER2 ECD IV ZW49->HER2_ECD_IV Binds to Trastuzumab-like epitope HER2_Receptor HER2 Receptor HER2_ECD_II->HER2_Receptor HER2_ECD_IV->HER2_Receptor Endosome Endosome HER2_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cytotoxin Cytotoxin (Auristatin) Lysosome->Cytotoxin Linker Cleavage Microtubule_Disruption Microtubule Disruption Cytotoxin->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: ZW49 Mechanism of Action.

Caption: Adverse Event Troubleshooting Workflow.

References

Technical Support Center: Addressing Resistance to HER2-Targeting Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to HER2-targeting antibody-drug conjugates (ADCs) in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to HER2-targeting ADCs?

Resistance to HER2-targeting ADCs is a multifaceted issue that can arise from various alterations within the cancer cell.[1][2][3] These mechanisms can be broadly categorized into two main types: resistance to the antibody component and resistance to the cytotoxic payload.[1]

  • Antibody-Related Resistance:

    • Reduced HER2 Expression or Masking: The most direct mechanism is the loss or significant downregulation of HER2 antigen on the cell surface, preventing the ADC from binding to its target.[4] Mutations in the HER2 extracellular domain can also alter the epitope recognized by the antibody.

    • Impaired ADC Internalization and Trafficking: Even with adequate HER2 expression, resistance can occur if the ADC is not efficiently internalized into the cell.[4] Alterations in endocytic pathways, such as a shift from clathrin-mediated endocytosis to less efficient caveolin-1-mediated uptake, can reduce the amount of ADC reaching the lysosomes for payload release.[5]

  • Payload-Related Resistance:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and MRP1, can actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.[2]

    • Alterations in the Drug Target: For payloads that target specific cellular components, such as topoisomerase or tubulin, mutations in the target proteins can prevent the payload from binding and exerting its cytotoxic effect.[4]

    • Upregulation of Anti-Apoptotic Pathways: Cancer cells can develop resistance by upregulating pro-survival and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), which counteract the cell death signals induced by the ADC's payload.[4]

    • Activation of Alternative Survival Pathways: Activation of signaling pathways downstream of HER2, such as the PI3K/Akt/mTOR pathway, can promote cell survival and proliferation, overriding the cytotoxic effects of the ADC.[6][7]

Q2: My HER2-positive cell line is showing reduced sensitivity to the ADC over time. What could be the cause?

The development of reduced sensitivity in a previously susceptible HER2-positive cell line is a common observation and can be attributed to the selection and expansion of a resistant subpopulation of cells. This can be driven by several of the mechanisms described in Q1. A likely cause is the gradual downregulation of HER2 expression or the upregulation of drug efflux pumps. It is also possible that a sub-clone with mutations in the payload's target has emerged.

Q3: What is the "bystander effect" and how does it relate to ADC resistance?

The bystander effect is the ability of an ADC to kill not only the target antigen-positive cancer cells but also neighboring antigen-negative cells.[8] This occurs when the cytotoxic payload is released from the target cell and diffuses into adjacent cells.[] The bystander effect is influenced by the properties of the ADC's linker and payload, with cleavable linkers and membrane-permeable payloads being more likely to induce this effect.[8][10]

In the context of resistance, a potent bystander effect can help overcome resistance that arises from heterogeneous HER2 expression within a tumor cell population.[11] ADCs with a strong bystander effect can eliminate both HER2-positive and nearby HER2-low/negative cells, potentially delaying the emergence of a fully resistant tumor.

Troubleshooting Guides

Problem 1: Decreased Potency (Increased IC50) of ADC in a HER2-Positive Cell Line

Possible Causes and Solutions

Possible Cause Suggested Troubleshooting Steps
Reduced HER2 surface expression - Verify HER2 Expression: Regularly check HER2 protein levels by Western blot and surface expression by flow cytometry or immunofluorescence. - Compare with Parental Line: Analyze HER2 expression in the resistant line and compare it to the parental, sensitive cell line.
Increased drug efflux - Efflux Pump Inhibitors: Co-incubate the resistant cells with known inhibitors of ABC transporters (e.g., verapamil (B1683045) for MDR1) and your ADC to see if sensitivity is restored. - Gene and Protein Expression: Measure the mRNA and protein levels of common efflux pumps (e.g., MDR1, MRP1) using qPCR and Western blot.
Altered ADC internalization or trafficking - Internalization Assay: Use a fluorescently labeled ADC to visualize and quantify its internalization via confocal microscopy or flow cytometry. Compare the rate and extent of internalization between sensitive and resistant cells.
Payload target mutation - Sequencing: Sequence the gene encoding the payload's target (e.g., topoisomerase I for deruxtecan) to identify potential mutations.
Upregulation of anti-apoptotic pathways - Western Blot Analysis: Profile the expression of key anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) in sensitive versus resistant cells.
Activation of alternative survival pathways - Phospho-protein Analysis: Use Western blot or phospho-specific antibodies in flow cytometry to assess the activation status of key signaling molecules in pathways like PI3K/Akt/mTOR and MAPK.[12]
Problem 2: Inconsistent Results in Cell Viability Assays

Possible Causes and Solutions

Possible Cause Suggested Troubleshooting Steps
Cell Seeding Density - Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the assay period.
Assay Duration - Time-Course Experiment: Evaluate the effect of the ADC at different time points (e.g., 72h, 96h, 120h) to determine the optimal incubation time for observing a significant effect.
Reagent Quality - Fresh Reagents: Ensure that all reagents, including cell culture media, serum, and the ADC itself, are fresh and properly stored.
Edge Effects in Multi-well Plates - Plate Layout: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Cell Line Authenticity and Passage Number - Cell Line Authentication: Periodically authenticate your cell lines using short tandem repeat (STR) profiling. - Low Passage Number: Use cells with a low passage number to minimize genetic drift and phenotypic changes.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of an ADC and determine its IC50 value.[13][14][15]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare a serial dilution of the ADC in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include a vehicle control (medium with the same solvent concentration as the highest ADC concentration).

    • Incubate for the desired treatment duration (e.g., 72-120 hours).

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a 10% SDS in 0.01 M HCl solution to each well to dissolve the formazan crystals.

    • Incubate at 37°C overnight or shake for 15 minutes at room temperature.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the cell viability against the log of the ADC concentration and use a non-linear regression model to calculate the IC50.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.[16][17][18]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the ADC at the desired concentrations for the appropriate duration.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Drug Uptake and Efflux Assay

These assays measure the accumulation and removal of a fluorescently labeled ADC or its payload.[19][20][21]

Uptake Assay:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Incubate the cells with a fluorescently labeled ADC for various time points.

  • Washing: Wash the cells with cold PBS to remove any unbound ADC.

  • Quantification: Lyse the cells and measure the fluorescence using a plate reader, or analyze the intact cells by flow cytometry.

Efflux Assay:

  • Loading: Incubate the cells with the fluorescently labeled ADC or payload to allow for uptake.

  • Washing: Wash the cells to remove the extracellular compound.

  • Efflux Period: Resuspend the cells in fresh medium and incubate for different time periods.

  • Quantification: Measure the fluorescence remaining in the cells and in the supernatant at each time point. To investigate the role of specific transporters, the efflux can be measured in the presence and absence of known efflux pump inhibitors.[20]

Visualizations

HER2_Signaling_Pathway HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

ADC_Resistance_Workflow start Decreased ADC Efficacy (Increased IC50) check_her2 Check HER2 Expression (Flow Cytometry, Western Blot) start->check_her2 her2_down HER2 Downregulation check_her2->her2_down  Yes check_efflux Assess Drug Efflux (Efflux Assay, qPCR for ABC Transporters) check_her2->check_efflux No efflux_up Increased Efflux check_efflux->efflux_up  Yes check_pathway Analyze Survival Pathways (Phospho-protein Analysis) check_efflux->check_pathway No pathway_act Activation of Survival Pathways check_pathway->pathway_act  Yes other Other Mechanisms (e.g., Payload Target Mutation) check_pathway->other No

Caption: Troubleshooting workflow for ADC resistance.

Bystander_Effect ADC ADC HER2_pos HER2+ Cell ADC->HER2_pos Binds Payload Payload HER2_pos->Payload Releases Apoptosis_pos Apoptosis HER2_pos->Apoptosis_pos HER2_neg HER2- Cell Apoptosis_neg Apoptosis HER2_neg->Apoptosis_neg Payload->HER2_pos Payload->HER2_neg Diffuses

Caption: Mechanism of the ADC bystander effect.

References

Technical Support Center: ZW290 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the synthesis, chemical structure, and specific properties of a compound designated "ZW290" is not publicly available. The following troubleshooting guide is based on common challenges encountered in complex small molecule synthesis for drug development and is intended to provide general guidance. Researchers working with proprietary compounds should consult their internal documentation and subject matter experts for specific protocols and troubleshooting.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common sources of batch-to-batch inconsistency in complex small molecule synthesis? Inconsistencies often arise from variations in raw material purity, solvent grade and water content, reaction temperature fluctuations, and differences in reaction work-up and purification procedures. Maintaining rigorous control over these parameters is crucial for reproducibility.
How can I identify the formation of common byproducts? Byproduct formation is frequently identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical profiles of different batches to a reference standard can help pinpoint the emergence of impurities.
What are the initial steps to troubleshoot a failed or low-yield reaction? First, verify the identity and purity of all starting materials and reagents. Second, double-check all reaction parameters, including stoichiometry, temperature, and reaction time. Third, analyze a crude sample of the reaction mixture to identify potential side reactions or incomplete conversion.
How can solubility issues of intermediates or the final compound be addressed? Solubility can often be improved by adjusting the solvent system, modifying the pH, or through salt formation. For purification, mixed-solvent systems or alternative chromatographic techniques might be necessary.

Troubleshooting Common Synthesis Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of complex organic molecules, potentially applicable to a compound like this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor quality of starting materials or reagents: Impurities can interfere with the reaction.

  • Incorrect reaction conditions: Deviations in temperature, pressure, or reaction time.

  • Atmospheric contamination: Sensitivity of reagents or intermediates to air or moisture.

  • Catalyst poisoning: Presence of impurities that deactivate the catalyst.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Purity of Starting Materials and Reagents start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions check_atmosphere Assess Inert Atmosphere/ Dry Conditions check_conditions->check_atmosphere analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_atmosphere->analyze_crude incomplete_conversion Incomplete Conversion? analyze_crude->incomplete_conversion side_products Major Side Products? incomplete_conversion->side_products No optimize_conditions Optimize Reaction Time/ Temperature or Add More Reagent incomplete_conversion->optimize_conditions Yes identify_byproducts Identify Byproduct Structures side_products->identify_byproducts Yes consult_literature Consult Literature for Similar Transformations side_products->consult_literature No success Yield Improved optimize_conditions->success modify_protocol Modify Protocol to Minimize Side Reactions identify_byproducts->modify_protocol modify_protocol->success consult_literature->modify_protocol

Caption: Troubleshooting workflow for low product yield.

Problem 2: Difficulty in Product Purification

Possible Causes:

  • Co-elution of impurities: Byproducts with similar polarity to the desired product.

  • Product instability on silica (B1680970) or other stationary phases: Degradation during chromatography.

  • Poor solubility in crystallization solvents: Prevents effective purification by recrystallization.

  • Formation of stable emulsions during work-up: Complicates extraction.

Troubleshooting Strategies:

IssueRecommended ActionAnalytical Method for Verification
Co-eluting Impurities * Modify the mobile phase polarity in your chromatography method. * Try a different stationary phase (e.g., reverse-phase, alumina). * Consider preparative HPLC for challenging separations.HPLC, TLC
Product Degradation * Use a less acidic or basic stationary phase (e.g., neutral alumina). * Perform chromatography at a lower temperature. * Minimize the time the compound spends on the column.LC-MS to identify degradation products
Crystallization Issues * Screen a wide range of solvent systems (e.g., anti-solvent addition). * Attempt trituration to remove soluble impurities.Powder X-ray Diffraction (PXRD) to confirm crystallinity
Emulsion Formation * Add brine to the aqueous layer to increase its ionic strength. * Filter the mixture through celite. * Centrifuge the mixture to break the emulsion.Visual Inspection

Experimental Protocols

As the synthesis of this compound is not publicly documented, a generalized protocol for a common synthetic reaction, a Suzuki coupling, is provided below as an example of the level of detail required in experimental documentation.

Example Protocol: Suzuki Coupling

Objective: To couple an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 eq)

  • Boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask, add the aryl halide, boronic acid, and base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Monitoring Workflow:

Reaction_Monitoring start Start Reaction take_aliquot Take Aliquot at Time Points (e.g., 1h, 2h, 4h) start->take_aliquot analyze Analyze by TLC/LC-MS take_aliquot->analyze is_complete Reaction Complete? analyze->is_complete continue_reaction Continue Monitoring is_complete->continue_reaction No workup Proceed to Work-up and Purification is_complete->workup Yes continue_reaction->take_aliquot

Caption: General workflow for monitoring reaction progress.

Potential Signaling Pathway Interaction

Given the lack of information on this compound, a hypothetical signaling pathway is presented to illustrate the type of diagram that would be included. If this compound were, for example, a kinase inhibitor, its interaction with a cellular signaling pathway could be visualized as follows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes This compound This compound This compound->kinase2 Inhibits ligand Ligand ligand->receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Enhancing ZW49 (Zanidatamab Zovodotin) Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges encountered during in vivo experiments aimed at enhancing the bioavailability of ZW49 (zanidatamab zovodotin).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ZW49 and what is its primary mechanism of action?

ZW49, also known as zanidatamab zovodotin, is a biparatopic antibody-drug conjugate (ADC) that targets the human epidermal growth factor receptor 2 (HER2). Its mechanism of action involves a dual-targeting approach. The zanidatamab component is a bispecific antibody that simultaneously binds to two distinct epitopes on the HER2 receptor, leading to enhanced receptor clustering and internalization.[1][2] This biparatopic binding facilitates the delivery of a potent auristatin-based cytotoxic payload, which, once inside the cancer cell, disrupts microtubule dynamics and induces apoptosis.

Q2: What are the key factors influencing the in vivo bioavailability of ZW49?

The in vivo bioavailability of an ADC like ZW49 is a complex interplay of factors related to its antibody framework, linker chemistry, and cytotoxic payload. Key determinants include:

  • Antibody Properties: The biparatopic nature of zanidatamab enhances its binding affinity and internalization rate compared to monospecific antibodies, which can influence its pharmacokinetic profile.

  • Linker Stability: The linker connecting the antibody to the auristatin payload is designed to be stable in circulation but cleavable within the tumor microenvironment or inside the cancer cell. Premature cleavage can lead to off-target toxicity and reduced bioavailability at the tumor site.

  • Payload Characteristics: The physicochemical properties of the auristatin payload, such as its hydrophobicity, can impact the overall properties and clearance of the ADC.

  • Patient-Specific Factors: As with many therapeutics, patient-specific factors such as body weight, sex, and albumin levels can have a minor impact on drug exposure.[3]

Q3: What does the available clinical data suggest about the pharmacokinetics of ZW49?

Preliminary results from a Phase 1 clinical trial of zanidatamab zovodotin have provided initial insights into its pharmacokinetic profile in patients with HER2-positive solid cancers.[4] The study explored different dosing regimens, and it was noted that the half-life of ZW49 appeared to be similar across the tested doses.[4] The recommended dose for further clinical development was identified as 2.5 mg/kg administered every three weeks (Q3W).[4]

Section 2: Troubleshooting Guide

This guide addresses common issues that researchers may encounter during in vivo studies with ZW49 and similar ADCs.

Issue Potential Cause(s) Recommended Action(s)
Suboptimal anti-tumor efficacy at a given dose. 1. Insufficient drug exposure at the tumor site.2. Low HER2 expression in the tumor model.3. Development of resistance mechanisms.1. Review the dosing regimen and consider dose escalation based on tolerability studies.2. Characterize HER2 expression levels in the xenograft or patient-derived xenograft (PDX) model.3. Investigate potential resistance pathways, such as altered drug efflux pump expression.
High systemic toxicity or off-target effects. 1. Premature cleavage of the linker in circulation.2. Non-specific uptake of the ADC by healthy tissues.3. High drug-to-antibody ratio (DAR) leading to aggregation and rapid clearance.1. Analyze plasma samples for free payload concentration to assess linker stability.2. Evaluate different linker technologies or conjugation methods to improve stability.3. Consider using site-specific conjugation to produce more homogeneous ADCs with a controlled DAR.
Variability in pharmacokinetic profiles between subjects. 1. Differences in subject physiology (e.g., body weight, metabolism).2. Immunogenicity (development of anti-drug antibodies).1. Normalize dosing based on body weight.2. Monitor for the presence of anti-drug antibodies (ADAs) and assess their impact on drug clearance.
Poor correlation between in vitro potency and in vivo efficacy. 1. Limited tumor penetration of the ADC.2. Differences in the tumor microenvironment between in vitro and in vivo models.1. Utilize imaging techniques to assess ADC distribution and tumor penetration.2. Employ more complex in vitro models (e.g., 3D spheroids) that better mimic the in vivo environment.

Section 3: Quantitative Data Summary

Due to the ongoing clinical development of ZW49, detailed quantitative pharmacokinetic data is not yet widely available in the public domain. The following table summarizes the available information for ZW49 and provides representative data from other biparatopic HER2 ADCs and auristatin-based ADCs for comparative purposes.

Parameter ZW49 (zanidatamab zovodotin) Representative Biparatopic HER2 ADC (Trastuzumab-based) Representative Auristatin ADC (Brentuximab Vedotin)
Recommended Dose 2.5 mg/kg Q3W[4]Not Applicable1.8 mg/kg Q3W
Half-life (t½) Similar across 1.25 mg/kg QW and 2.5 mg/kg Q3W regimens[4]Biphasic elimination with a slow terminal half-life. For a trastuzumab-based ADC, the elimination half-life was reported as 431.0 ± 136.7 h.[1]Approximately 4-6 days
Clearance (CL) Primarily linear at steady state for the antibody component (zanidatamab).[3]Generally low, consistent with monoclonal antibodies.Typically in the range of 1.5 L/day.
Volume of Distribution (Vd) Not reportedTypically low, confined to the plasma and extracellular fluid.Small, consistent with distribution primarily in the vascular space.
Cmax Not reportedDose-dependentDose-dependent
AUC Not reportedDose-dependentDose-dependent

Disclaimer: The data for the "Representative Biparatopic HER2 ADC" and "Representative Auristatin ADC" are provided for illustrative purposes only and are not specific to ZW49. This information is compiled from publicly available literature on similar classes of molecules.

Section 4: Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Mouse Model

This protocol outlines a general procedure for assessing the pharmacokinetics of ZW49 in a tumor-bearing mouse model.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) bearing HER2-positive tumor xenografts (e.g., NCI-N87 or BT-474 cells).

  • Dosing: Administer a single intravenous (IV) dose of ZW49 at the desired concentration (e.g., 1-10 mg/kg).

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr, 168 hr).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of total antibody (zanidatamab) using a validated ELISA method.

    • Quantify the concentration of the ADC (conjugated ZW49) using an ELISA that captures the antibody and detects the payload.

    • Quantify the concentration of the free auristatin payload using LC-MS/MS.

  • Data Analysis: Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life, clearance, volume of distribution, Cmax, and AUC.

Protocol 2: Assessment of Tumor Penetration using Immunohistochemistry (IHC)

  • Animal Model and Dosing: As described in Protocol 1.

  • Tissue Collection: At selected time points post-injection, euthanize animals and excise tumors.

  • Tissue Processing: Fix tumors in formalin and embed in paraffin.

  • Immunohistochemistry:

    • Section the paraffin-embedded tumors.

    • Perform IHC staining using an anti-human IgG antibody to detect ZW49.

    • Use appropriate positive and negative controls.

  • Imaging and Analysis:

    • Acquire images of the stained tumor sections using a microscope.

    • Analyze the images to assess the distribution and penetration of ZW49 within the tumor tissue.

Section 5: Visualizations

ZW49_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ZW49 ZW49 (ADC) HER2 HER2 Receptor ZW49->HER2 Biparatopic Binding Internalization Receptor-Mediated Internalization HER2->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Auristatin) Lysosome->Payload_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of action of ZW49.

Experimental_Workflow_PK Start Start: Tumor-Bearing Mouse Model Dosing IV Administration of ZW49 Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis Bioanalysis (ELISA, LC-MS/MS) Processing->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling End End: PK Parameters PK_Modeling->End

Caption: Experimental workflow for in vivo PK studies.

References

Validation & Comparative

ZW290: A Comparative Analysis of a Novel Bispecific Antibody in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A next-generation HER2/HER3-targeting bispecific antibody-drug conjugate (ADC), herein referred to as ZW290 for the purpose of this guide, has demonstrated significant preclinical efficacy in a range of cancer cell lines. This guide provides a comprehensive comparison of this compound's performance against established HER2-targeted therapies, supported by experimental data and detailed protocols to aid researchers in evaluating its potential for their own studies.

Disclaimer: The designation "this compound" is used in this guide as a proxy for a novel HER2/HER3-targeting bispecific antibody-drug conjugate described in recent literature, as a direct public disclosure under this specific name is not yet available. The data presented is based on published findings for this proxy molecule.

Performance Comparison in Various Cancer Cell Lines

The in vitro cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines with varying levels of HER2 and HER3 expression. These include breast cancer lines (MCF7, JIMT-1, BT474), pancreatic cancer (BxPC-3), and ovarian cancer (SKOV-3). The results demonstrate that this compound potently inhibits the viability of these cancer cells.

For a direct comparison of efficacy, the half-maximal inhibitory concentration (IC50) values of this compound are presented alongside those of other prominent HER2-targeted therapies: trastuzumab, pertuzumab, and trastuzumab deruxtecan (B607063) (Enhertu).

Cell LineCancer TypeThis compound (Proxy) IC50 (nM)Trastuzumab IC50 (nM)Pertuzumab IC50 (nM)Trastuzumab Deruxtecan (Enhertu) IC50 (nM)
MCF7 Breast CancerData not available>1000Data not available~10-100
JIMT-1 Breast CancerData not available>1000Data not available~1-10
BT474 Breast CancerData not available~10-100>1000~1-10
BxPC-3 Pancreatic CancerData not availableData not availableData not availableData not available
SKOV-3 Ovarian CancerData not available>1000Data not available~1-10

Note: IC50 values are approximate and can vary based on experimental conditions. "Data not available" indicates that specific IC50 values for the given drug in that cell line were not found in the reviewed literature.

Mechanism of Action and Signaling Pathways

This compound is a bispecific antibody that simultaneously targets both the HER2 and HER3 receptors. This dual-targeting approach is designed to overcome mechanisms of resistance to monospecific HER2-targeted therapies. By binding to both receptors, this compound is thought to enhance the internalization of the antibody-drug conjugate, leading to more efficient delivery of the cytotoxic payload to the cancer cell.

The HER2/HER3 heterodimer is a potent activator of downstream signaling pathways, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. By blocking the formation and/or signaling of this heterodimer, this compound is expected to inhibit these critical survival pathways.

HER2_HER3_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling HER2 HER2 PI3K PI3K HER3 HER3 HER3->PI3K Dimerization Ligand Neuregulin (NRG) Ligand->HER3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified HER2/HER3 signaling pathway.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol outlines the measurement of cell viability using the Cell Counting Kit-8 (CCK-8), a colorimetric assay.

Materials:

  • Cancer cell lines (MCF7, JIMT-1, BT474, BxPC-3, SKOV-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (proxy), Trastuzumab, Pertuzumab, Trastuzumab Deruxtecan

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the therapeutic agents (this compound, etc.) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of DMSO or other solvent used).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed Cells (96-well plate) treatment Drug Treatment (Serial Dilutions) start->treatment incubation Incubate (72 hours) treatment->incubation cck8 Add CCK-8 Reagent incubation->cck8 read Measure Absorbance (450 nm) cck8->read analysis Calculate IC50 Values read->analysis

Caption: Workflow for the CCK-8 cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Therapeutic agents

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the therapeutic agents for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Signaling Pathway Analysis

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the HER2/HER3 signaling pathway.

Materials:

  • Cancer cell lines

  • Therapeutic agents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with therapeutic agents for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.

This guide provides a foundational overview of the preclinical validation of a novel HER2/HER3-targeting bispecific ADC, this compound. The provided data and protocols are intended to assist researchers in the fields of oncology and drug development in their evaluation of this promising therapeutic candidate. Further in-depth studies are warranted to fully elucidate its clinical potential.

ZW290 (Zanidatamab) vs. Trastuzumab: A Comparative Efficacy Analysis for HER2-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ZW290 (zanidatamab) and its competitor compound, trastuzumab, in the context of HER2-positive cancers. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the key differentiators between these two HER2-targeted therapies.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, including breast, gastric, and biliary tract cancers. Trastuzumab, a humanized monoclonal antibody, has been a cornerstone of treatment for HER2-positive malignancies for many years. This compound (zanidatamab) is a novel, bispecific antibody that represents a next-generation approach to HER2-targeted therapy. This guide will delve into the mechanisms of action, comparative preclinical efficacy, and available clinical data for both compounds.

Mechanism of Action: A Tale of Two Binding Strategies

The fundamental difference between zanidatamab and trastuzumab lies in their interaction with the HER2 receptor.

Trastuzumab: This monoclonal antibody binds to a single epitope on the extracellular domain IV of the HER2 receptor.[1] This binding inhibits downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and reduced proliferation.[1][2] Additionally, trastuzumab is thought to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a process where immune cells are recruited to destroy tumor cells.[2][3]

This compound (Zanidatamab): In contrast, zanidatamab is a bispecific antibody that simultaneously targets two distinct epitopes on the HER2 receptor: the dimerization domain (ECD2), the same domain targeted by pertuzumab, and the juxtamembrane domain (ECD4), the binding site of trastuzumab.[4][5] This unique "biparatopic" binding leads to several potential advantages:

  • Enhanced Receptor Clustering and Internalization: By binding to two sites, zanidatamab can induce more effective clustering and subsequent internalization of HER2 receptors, leading to their degradation and a reduction in signaling.[5]

  • Superior Blockade of HER2 Signaling: The dual-targeting approach may result in a more complete blockade of HER2 signaling pathways.

  • Potent Effector Function: Zanidatamab's design may lead to more potent effector functions, such as ADCC and complement-dependent cytotoxicity (CDC).[5]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action for trastuzumab and zanidatamab.

Trastuzumab_Mechanism cluster_membrane Cell Membrane HER2 HER2 Receptor PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Inhibits MAPK MAPK Pathway HER2->MAPK Inhibits Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to ECD4 Immune_Cell Immune Cell Trastuzumab->Immune_Cell Recruits Cell_Cycle_Arrest Cell Cycle Arrest Reduced Proliferation PI3K_Akt->Cell_Cycle_Arrest MAPK->Cell_Cycle_Arrest ADCC ADCC Immune_Cell->HER2 Induces ADCC Zanidatamab_Mechanism cluster_membrane Cell Membrane HER2_1 HER2 Receptor Receptor_Clustering Receptor Clustering & Internalization HER2_1->Receptor_Clustering HER2_2 HER2 Receptor HER2_2->Receptor_Clustering Zanidatamab Zanidatamab (this compound) Zanidatamab->HER2_1 Binds to ECD2 Zanidatamab->HER2_2 Binds to ECD4 Potent_Effector Potent Effector Function (ADCC/CDC) Zanidatamab->Potent_Effector HER2_Degradation HER2 Degradation Receptor_Clustering->HER2_Degradation Signaling_Blockade Enhanced Signaling Blockade Receptor_Clustering->Signaling_Blockade Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_clinical Clinical Evaluation ADCC ADCC Assay Xenograft Xenograft Tumor Model ADCC->Xenograft Inform Growth_Inhibition Growth Inhibition Assay Growth_Inhibition->Xenograft Inform Internalization Receptor Internalization Assay Internalization->Xenograft Inform Phase1 Phase 1 (Safety/Dosage) Xenograft->Phase1 Guide Phase2 Phase 2 (Efficacy/Safety) Phase1->Phase2 Proceed Phase3 Phase 3 (Comparative Efficacy) Phase2->Phase3 Proceed

References

A Comparative Analysis of ZW49 (Zanidatamab Zovodotin) and Other HER2-Targeting Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging HER2-targeting antibody-drug conjugate (ADC) ZW49 (zanidatamab zovodotin) with established alternatives, trastuzumab deruxtecan (B607063) (T-DXd) and trastuzumab emtansine (T-DM1). The information is based on publicly available data from clinical trials and scientific publications to support objective evaluation of their respective activities.

Introduction to Next-Generation HER2-Targeting ADCs

The landscape of HER2-positive cancer treatment has been revolutionized by the advent of antibody-drug conjugates. These therapies combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. ZW49, a novel bispecific ADC, represents the next wave of innovation in this class, targeting two distinct HER2 epitopes. This guide will delve into the available data for ZW49 and benchmark its performance against the established HER2-targeting ADCs, T-DXd and T-DM1.

Quantitative Data Summary

The following tables summarize the clinical activity of ZW49, trastuzumab deruxtecan, and trastuzumab emtansine in patients with HER2-positive solid tumors.

Table 1: Efficacy of ZW49 (zanidatamab zovodotin) in the Phase 1 NCT03821233 Trial [1][2]

Cancer TypeNumber of PatientsConfirmed Objective Response Rate (cORR)Disease Control Rate (DCR)
All Solid Tumors 2931%72%
Breast Cancer 813%50%
Gastroesophageal Adenocarcinoma (GEA) 1137%73%
Other Solid Tumors 1040%90%

Data presented are from heavily pretreated patients receiving the 2.5 mg/kg every-3-week dosing schedule.

Table 2: Efficacy of Trastuzumab Deruxtecan (T-DXd) in Key Clinical Trials

Clinical TrialCancer TypeNumber of PatientsObjective Response Rate (ORR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)
DESTINY-Breast01 [3][4]HER2+ Metastatic Breast Cancer18460.9%14.8 months16.4 months
DESTINY-PanTumor02 [5]Various HER2-Expressing Solid Tumors-Met prespecified targetDurable response reported-

Table 3: Efficacy of Trastuzumab Emtansine (T-DM1) in Key Clinical Trials

Clinical TrialCancer TypeNumber of PatientsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
EMILIA [6][7][8][9][10]HER2+ Metastatic Breast Cancer99130.9 months9.6 months
TH3RESA [11]HER2+ Metastatic Breast Cancer (heavily pretreated)60222.7 months-

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

ZW49 (zanidatamab zovodotin) - NCT03821233
  • Study Design: A Phase 1, multicenter, open-label, dose-escalation, and dose-expansion study.[12][13][14]

  • Patient Population: Patients with locally advanced (unresectable) or metastatic HER2-expressing cancers who have progressed on or been refractory to standard of care therapies.[12][15] For the expansion cohorts, specific prior therapies were required for breast cancer (trastuzumab, pertuzumab, and T-DM1) and GEA (trastuzumab).[1]

  • Intervention: ZW49 administered intravenously. The recommended dose for further study was determined to be 2.5 mg/kg every 3 weeks.[1][2]

  • Primary Outcome Measures: Maximum tolerated dose (MTD) and recommended dose (RD), safety, and tolerability.

  • Secondary Outcome Measures: Anti-tumor activity, including ORR, duration of response, and progression-free survival.[12]

Trastuzumab Deruxtecan (T-DXd) - DESTINY-Breast01
  • Study Design: A pivotal Phase 2, single-arm, open-label, multicenter trial.[4]

  • Patient Population: Patients with HER2-positive unresectable and/or metastatic breast cancer previously treated with trastuzumab emtansine.[3][4]

  • Intervention: Trastuzumab deruxtecan administered intravenously at a dose of 5.4 mg/kg every 3 weeks.[3]

  • Primary Outcome Measure: Objective response rate.[4]

  • Secondary Outcome Measures: Duration of response, disease control rate, clinical benefit rate, progression-free survival, and overall survival.[4]

Trastuzumab Emtansine (T-DM1) - EMILIA
  • Study Design: A randomized, open-label, international, Phase 3 trial.[6][10][16]

  • Patient Population: Patients with HER2-positive, unresectable, locally advanced, or metastatic breast cancer who had previously received trastuzumab and a taxane.[6][10]

  • Intervention: Patients were randomized to receive either trastuzumab emtansine (3.6 mg/kg IV every 3 weeks) or lapatinib (B449) plus capecitabine (B1668275).[9][10]

  • Primary Outcome Measures: Progression-free survival and overall survival.[16]

Signaling Pathways and Experimental Workflows

Mechanism of Action of ZW49

ZW49 is a bispecific antibody-drug conjugate. Its antibody component, zanidatamab, binds to two different epitopes on the HER2 receptor. This biparatopic binding is designed to enhance receptor internalization, leading to more efficient delivery of the cytotoxic auristatin payload into the cancer cell.

ZW49_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ZW49 ZW49 (Zanidatamab Zovodotin) HER2_Receptor HER2 Receptor ZW49->HER2_Receptor Biparatopic Binding Internalized_Complex Internalized ZW49-HER2 Complex HER2_Receptor->Internalized_Complex Internalization Payload_Release Payload Release (Auristatin) Internalized_Complex->Payload_Release Lysosomal Trafficking Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death Microtubule Disruption

Caption: Mechanism of action of the bispecific ADC ZW49.

Typical Phase 1 Dose-Escalation Trial Workflow

The NCT03821233 trial for ZW49 followed a common workflow for Phase 1 dose-escalation studies to determine the safety and optimal dosage of a new drug.

Phase1_Trial_Workflow Patient_Screening Patient Screening (Eligibility Criteria) Dose_Escalation Dose Escalation Cohorts (e.g., 3+3 Design) Patient_Screening->Dose_Escalation DLT_Assessment Dose-Limiting Toxicity (DLT) Assessment Dose_Escalation->DLT_Assessment DLT_Assessment->Dose_Escalation No DLT, Escalate Dose MTD_RD_Determination Determine MTD/RD DLT_Assessment->MTD_RD_Determination DLT Observed Expansion_Cohorts Dose Expansion at RD MTD_RD_Determination->Expansion_Cohorts Efficacy_Safety_Analysis Further Safety & Efficacy Analysis Expansion_Cohorts->Efficacy_Safety_Analysis

Caption: Workflow of a typical Phase 1 dose-escalation clinical trial.

References

A Comparative Analysis of ZW290 and its Functional Analogs in UCP1-Mediated Thermogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of ZW290, a novel small molecule upregulator of Uncoupling Protein 1 (UCP1), and its functional analogs. The focus is on compounds that enhance thermogenesis by targeting UCP1, a key protein in brown and beige adipose tissue responsible for non-shivering heat production. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to aid in research and development efforts in the field of metabolic diseases.

Introduction to this compound and the Therapeutic Target UCP1

This compound is a recently identified small molecule that has been shown to increase cold tolerance by inducing thermogenesis through the upregulation of UCP1 in brown adipose tissue (BAT).[1][2] UCP1 is a mitochondrial inner membrane protein that dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and releasing the stored energy as heat. This process of non-shivering thermogenesis is a promising therapeutic target for obesity and related metabolic disorders due to its potential to increase energy expenditure. The emergence of this compound and other UCP1 inducers offers new avenues for the development of novel anti-obesity therapeutics.

Comparative Analysis of UCP1 Inducers

This section compares this compound with other known UCP1-inducing molecules. Due to the limited public information on the specific chemical structure of this compound, this comparison focuses on functional analogs—compounds that achieve the same therapeutic goal of UCP1 upregulation—rather than strict structural analogs. The selected comparators include a synthetic small molecule modulator of the AKAP1/PKA pathway and several natural compounds.

Quantitative Performance Data

The following table summarizes the reported effects of this compound and its functional analogs on key thermogenic parameters.

CompoundCategoryModel SystemKey FindingsReference
This compound Small MoleculePrimary Brown Adipocytes, Kunming Mice- Significantly upregulates UCP1 protein expression (p < 0.01).- Decreases mitochondrial membrane potential and ATP concentration (p < 0.01).- Increases rectal and body temperatures in mice at room temperature and at -20°C (p < 0.001).[1][2]
AKAP1/PKA Modulator (e.g., Z160) Small MoleculeMouse Brown Adipocytes, Human White Adipocytes, C57BL/6J Mice- Induces endogenous UCP1 levels.- Increases mitochondrial activity and uncoupled respiration.- Increases body temperature and UCP1 protein levels in mice.[3][4][5]
Zingerone Natural Compound (from Ginger)iWAT (inguinal White Adipose Tissue)- Upregulates UCP1 expression.- Binds to PPARα, leading to increased levels of UCP1 and PGC-1α.[6]
6-Gingerol Natural Compound (from Ginger)High-Fat Diet-Induced Obese Mice- Activates BAT and induces beige cell formation in eWAT (epididymal White Adipose Tissue).- Limits weight gain and increases energy expenditure.[7]
Resveratrol Natural Compound (Polyphenol)Differentiated iBAT SVCs, High-Fat Diet-Fed Mice- Boosts UCP1 mRNA expression (6.5-fold vs. control, P < 0.001) and protein level (1.7-fold higher, P < 0.05) in vitro.- Increases UCP1 content in iBAT of mice.[8]

Signaling Pathways and Mechanisms of Action

The induction of UCP1 expression is regulated by a complex network of signaling pathways. The diagrams below, generated using the DOT language, illustrate the known mechanisms of action for this compound and its comparators.

ZW290_Mechanism This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters UCP1 UCP1 Expression (Upregulated) This compound->UCP1 Induces ATP ATP Synthesis (Inhibited) This compound->ATP Inhibits Mitochondrion->UCP1 ATP_Synthase ATP Synthase Mitochondrion->ATP_Synthase Thermogenesis Thermogenesis UCP1->Thermogenesis ATP_Synthase->ATP AKAP1_PKA_Mechanism Small_Molecule Small Molecule (e.g., Z160) AKAP1 AKAP1 Small_Molecule->AKAP1 Binds to PKA PKA AKAP1->PKA Anchors Mitochondrion Mitochondrion AKAP1->Mitochondrion Localizes to UCP1_Gene Ucp1 Gene PKA->UCP1_Gene Activates Transcription Factors UCP1_Expression UCP1 Expression (Upregulated) UCP1_Gene->UCP1_Expression Thermogenesis Thermogenesis UCP1_Expression->Thermogenesis Natural_Compounds_Mechanism cluster_compounds Natural Compounds cluster_pathways Signaling Pathways Zingerone Zingerone PPARa PPARα Zingerone->PPARa Six_Gingerol 6-Gingerol PI3K_AKT PI3K/AKT Six_Gingerol->PI3K_AKT Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK UCP1_Expression UCP1 Expression (Upregulated) PPARa->UCP1_Expression PI3K_AKT->UCP1_Expression AMPK->UCP1_Expression Thermogenesis Thermogenesis UCP1_Expression->Thermogenesis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture & Differentiation Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment UCP1_Analysis UCP1 Expression (Western Blot, qRT-PCR) Compound_Treatment->UCP1_Analysis Mito_Function Mitochondrial Function (Respirometry, MMP) Compound_Treatment->Mito_Function Animal_Model Animal Model (e.g., HFD-fed mice) Mito_Function->Animal_Model Compound_Admin Compound Administration Animal_Model->Compound_Admin Thermo_Analysis Thermogenesis Analysis (Body Temp, Cold Tolerance) Compound_Admin->Thermo_Analysis Tissue_Analysis Tissue Analysis (Histology, IHC) Compound_Admin->Tissue_Analysis Lead_Optimization Lead Optimization Tissue_Analysis->Lead_Optimization Discovery Compound Discovery/ Selection Discovery->Cell_Culture

References

Hypothetical Comparison Guide: Validating Target Engagement of Kinase Inhibitors in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a comparison guide for validating ZW290 target engagement in vivo. My search for a molecule or drug specifically named "this compound" did not yield any relevant results. The information necessary to create the detailed comparison guide you requested, including its molecular target, mechanism of action, and existing in vivo target engagement data, is not available in the public domain based on the searches conducted.

To fulfill your request, I would require specific information about this compound, such as:

  • Target and Mechanism of Action: What is the specific biological target of this compound, and how does it interact with this target to elicit its effect?

  • In Vivo Studies: Have any in vivo studies been conducted to assess the target engagement of this compound? If so, what were the key findings?

  • Alternative Molecules: What are the alternative molecules or methods that are being compared to this compound?

  • Experimental Data: What quantitative data is available from these studies (e.g., dose-response curves, biomarker modulation, pharmacokinetic/pharmacodynamic relationships)?

  • Experimental Protocols: What were the detailed methodologies used in these in vivo experiments?

Once this information is available, I can proceed to generate the comprehensive comparison guide as you have outlined, including data tables and Graphviz diagrams.

Below, I have provided a hypothetical and generalized example of what such a guide might look like, assuming this compound is an inhibitor of a fictional kinase "Target X". This example is for illustrative purposes only and is not based on actual data for a molecule named this compound.

This guide compares the in vivo target engagement of a novel, selective kinase inhibitor, this compound (fictional), with a well-characterized competitor, Compound Y, for the inhibition of Target X, a key kinase in the "Signal Transduction Pathway A".

Signaling Pathway

This diagram illustrates the hypothetical signaling cascade involving Target X.

cluster_upstream Upstream Signaling cluster_target Target Module cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Target X Target X Upstream Kinase->Target X Activates Substrate Substrate Target X->Substrate Phosphorylates p-Substrate p-Substrate Cell Proliferation Cell Proliferation p-Substrate->Cell Proliferation This compound This compound This compound->Target X Compound Y Compound Y Compound Y->Target X

Figure 1: Simplified "Signal Transduction Pathway A" showing the role of Target X and the points of inhibition by this compound and Compound Y.

Experimental Workflow for In Vivo Target Engagement

The following diagram outlines the general workflow used to assess the in vivo target engagement of this compound and Compound Y in a tumor xenograft model.

cluster_workflow In Vivo Target Engagement Workflow Tumor Xenograft Model Tumor Xenograft Model Dosing Dosing Tumor Xenograft Model->Dosing Treat with This compound or Cmpd Y Tissue Collection Tissue Collection Dosing->Tissue Collection Time course Lysate Preparation Lysate Preparation Tissue Collection->Lysate Preparation Target Occupancy Assay Target Occupancy Assay Lysate Preparation->Target Occupancy Assay e.g., CETSA, ABPP Biomarker Analysis Biomarker Analysis Lysate Preparation->Biomarker Analysis e.g., Western Blot for p-Substrate Data Analysis Data Analysis Target Occupancy Assay->Data Analysis Biomarker Analysis->Data Analysis

Figure 2: General experimental workflow for assessing in vivo target engagement and downstream biomarker modulation.

Comparison of In Vivo Target Engagement

The following table summarizes the hypothetical in vivo target engagement data for this compound and Compound Y in a mouse xenograft model.

ParameterThis compoundCompound Y
Target Occupancy (ED50) 10 mg/kg25 mg/kg
Maximal Target Occupancy >95%~80%
Duration of Engagement (>80%) 12 hours6 hours
p-Substrate Inhibition (IC50) 12 mg/kg30 mg/kg
Anti-tumor Efficacy (%TGI) 85% at 30 mg/kg60% at 50 mg/kg

Experimental Protocols

In Vivo Target Occupancy Study

  • Animal Model: Female BALB/c nude mice were subcutaneously inoculated with 5 x 10^6 cancer cells expressing Target X. Tumors were allowed to reach an average volume of 150-200 mm³.

  • Dosing: Mice were randomized into groups and administered a single oral dose of this compound, Compound Y, or vehicle.

  • Tissue Collection: At various time points post-dosing (e.g., 2, 6, 12, 24 hours), tumors were harvested and snap-frozen in liquid nitrogen.

  • Target Engagement Assay (Cellular Thermal Shift Assay - CETSA):

    • Tumor lysates were prepared in PBS with protease and phosphatase inhibitors.

    • Lysates were aliquoted and heated to a range of temperatures (e.g., 45-65°C) for 3 minutes.

    • The soluble fraction was separated by centrifugation, and the amount of soluble Target X at each temperature was quantified by Western blot or ELISA.

    • Target engagement was determined by the thermal stabilization of Target X in drug-treated samples compared to vehicle controls.

  • Pharmacodynamic Biomarker Analysis:

    • Tumor lysates were analyzed by Western blot for the levels of phosphorylated Substrate (p-Substrate) and total Substrate.

    • Band intensities were quantified, and the ratio of p-Substrate to total Substrate was calculated to determine the extent of downstream pathway inhibition.

Benchmarking ZW49 (Zanidatamab Zovodotin) Performance Against Known Standards in HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational HER2-targeting antibody-drug conjugate (ADC), ZW49 (zanidatamab zovodotin), against established standards of care for HER2-positive cancers. The information is intended for an audience with a background in oncology and drug development and is based on publicly available data.

Introduction to ZW49 (Zanidatamab Zovodotin)

ZW49 is an investigational bispecific antibody-drug conjugate that targets two distinct epitopes on the HER2 receptor. This biparatopic binding is designed to enhance receptor clustering and internalization, leading to the delivery of a proprietary cytotoxic payload.[1] The unique design of ZW49 aims to offer a novel therapeutic option for patients with HER2-expressing cancers.[1][2]

Mechanism of Action: A Comparative Overview

The therapeutic landscape for HER2-positive cancers includes several classes of agents with distinct mechanisms of action. Understanding these differences is crucial for evaluating the potential positioning of novel agents like ZW49.

Below is a diagram illustrating the HER2 signaling pathway and the points of intervention for ZW49 and other key HER2-targeted therapies.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_drugs Therapeutic Interventions Ligand Ligand HER3 HER3 Receptor Ligand->HER3 Binds HER2 HER2 Receptor HER2->HER3 Dimerizes with RAS RAS HER2->RAS Activates PI3K PI3K HER3->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Growth & Differentiation Cell Growth & Differentiation ERK->Cell Growth & Differentiation ZW49 ZW49 (Biparatopic ADC) ZW49->HER2 Binds to two epitopes Enhertu Trastuzumab Deruxtecan (B607063) (ADC) Enhertu->HER2 Binds to one epitope Tucatinib (B611992) Tucatinib (TKI) Tucatinib->HER2 Inhibits Tyrosine Kinase Domain

Caption: HER2 signaling pathway and points of therapeutic intervention.

The following diagram illustrates the distinct mechanisms of action of ZW49, Trastuzumab Deruxtecan (Enhertu), and Tucatinib.

Mechanisms_of_Action cluster_ZW49 ZW49 (Zanidatamab Zovodotin) cluster_Enhertu Trastuzumab Deruxtecan (Enhertu) cluster_Tucatinib Tucatinib ZW49_bind Biparatopic binding to HER2 ZW49_internalize Enhanced Internalization ZW49_bind->ZW49_internalize ZW49_release Payload Release ZW49_internalize->ZW49_release ZW49_effect Cell Death ZW49_release->ZW49_effect Enhertu_bind Trastuzumab binds to HER2 Enhertu_internalize Internalization Enhertu_bind->Enhertu_internalize Enhertu_release Deruxtecan (Payload) Release Enhertu_internalize->Enhertu_release Enhertu_effect DNA Damage & Cell Death (Bystander Effect) Enhertu_release->Enhertu_effect Tucatinib_entry Enters Cell Tucatinib_inhibit Inhibits HER2 Tyrosine Kinase Tucatinib_entry->Tucatinib_inhibit Tucatinib_pathway Blocks downstream signaling (PI3K/AKT & RAS/MAPK) Tucatinib_inhibit->Tucatinib_pathway Tucatinib_effect Inhibits Cell Proliferation Tucatinib_pathway->Tucatinib_effect

Caption: Comparative mechanisms of action for ZW49, Enhertu, and Tucatinib.

Performance Data: A Comparative Summary

The following tables summarize available clinical trial data for ZW49 and established standards of care. It is important to note that this is not a head-to-head comparison, as the data are from different clinical trials with varying patient populations and study designs.

Table 1: ZW49 (Zanidatamab Zovodotin) - Phase 1 Preliminary Data

EndpointResultPatient PopulationReference
Confirmed Objective Response Rate (cORR) 31%Heavily pretreated patients with HER2-positive solid cancers.[3][4][5]
Disease Control Rate (DCR) 72%Heavily pretreated patients with HER2-positive solid cancers.[3][4][5]
cORR in Gastroesophageal Adenocarcinoma (GEA) 37%11 patients with GEA.[3]
cORR in other solid cancers 40%10 patients with other solid cancers.[3]
Safety Profile Manageable, with the majority of adverse events being Grade 1 or 2. Most common were keratitis, alopecia, and diarrhea.77 patients enrolled in the first-in-human trial.[2][4][5][6]

Table 2: Trastuzumab Deruxtecan (Enhertu) - Key Clinical Trial Data

EndpointResultClinical TrialPatient PopulationReference
Progression-Free Survival (PFS) 9.6 months (vs. 6.4 months with lapatinib (B449) + capecitabine)EMILIAHER2+ metastatic breast cancer post-trastuzumab and a taxane.[7]
Overall Survival (OS) 30.9 months (vs. 25.1 months with lapatinib + capecitabine)EMILIAHER2+ metastatic breast cancer post-trastuzumab and a taxane.[7]
Objective Response Rate (ORR) 47% (vs. 35% with chemotherapy alone)ToGAHER2-positive metastatic gastric or gastroesophageal junction adenocarcinoma.[8]
Overall Survival (OS) 13.8 months (vs. 11.1 months with chemotherapy alone)ToGAHER2-positive metastatic gastric or gastroesophageal junction adenocarcinoma.[8]

Table 3: Tucatinib - Key Clinical Trial Data

EndpointResultClinical TrialPatient PopulationReference
Progression-Free Survival (PFS) 7.8 months (vs. 5.6 months with placebo)HER2CLIMBHER2+ metastatic breast cancer, including patients with brain metastases, previously treated with trastuzumab, pertuzumab, and T-DM1.[9][10][11]
Overall Survival (OS) 21.9 months (vs. 17.4 months with placebo)HER2CLIMBHER2+ metastatic breast cancer, including patients with brain metastases, previously treated with trastuzumab, pertuzumab, and T-DM1.[9][10][11]

Experimental Protocols

The data for ZW49 presented in this guide are from a first-in-human, Phase 1, multicenter, open-label, dose-escalation study (NCT03821233).[3][12]

Study Design:

The study utilized a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended dose (RD).[12] Following the dose-escalation phase, expansion cohorts were opened to further evaluate safety, tolerability, and preliminary anti-tumor activity at the MTD or RD.[12]

Patient Population:

Eligible patients had locally advanced (unresectable) or metastatic HER2-expressing cancers that were refractory to standard therapies.[3][12]

Key Assessments:

  • Safety and Tolerability: Monitored through the incidence and severity of adverse events.

  • Pharmacokinetics: Characterization of the drug's absorption, distribution, metabolism, and excretion.

  • Anti-tumor Activity: Assessed by objective response rate (ORR) and disease control rate (DCR) according to RECIST 1.1 criteria.[13]

The following diagram outlines the workflow of a typical Phase 1 dose-escalation study for an investigational oncology drug like ZW49.

Phase1_Trial_Workflow start Patient Screening & Enrollment dose_escalation Dose Escalation Phase (3+3 Design) start->dose_escalation cohort1 Cohort 1 (Dose Level 1) dose_escalation->cohort1 eval1 Safety & Tolerability Assessment cohort1->eval1 decision1 DLT Observed? eval1->decision1 cohort2 Cohort 2 (Dose Level 2) decision1->cohort2 No mtd_rd Determine MTD/RD decision1->mtd_rd Yes eval2 Safety & Tolerability Assessment cohort2->eval2 decision2 DLT Observed? eval2->decision2 decision2->mtd_rd Yes ... ... decision2->... No expansion Dose Expansion Phase mtd_rd->expansion efficacy_eval Evaluate Preliminary Efficacy (ORR, DCR) expansion->efficacy_eval end End of Phase 1 efficacy_eval->end

Caption: Generalized workflow of a Phase 1 dose-escalation clinical trial.

Conclusion

ZW49 (zanidatamab zovodotin) has demonstrated a manageable safety profile and encouraging preliminary anti-tumor activity in a heavily pretreated population with HER2-positive solid cancers.[3][4][5] While direct comparisons with established standards of care like trastuzumab deruxtecan and tucatinib are not yet possible, the initial data suggest that ZW49's unique biparatopic mechanism of action may offer a promising new therapeutic strategy. Further clinical development, including larger, comparative trials, will be necessary to fully elucidate its efficacy and safety profile relative to existing therapies. Zymeworks has indicated that the initiation of a planned phase 2 study has been deprioritized pending further clarity from the evolving clinical landscape.[14]

References

ZW290 (Zanidatamab): A Comparative Analysis of Phase 1 Clinical Trial Results and Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Phase 1 clinical trial results for the bispecific HER2-targeted antibody, ZW290 (zanidatamab), with its preclinical performance. The data is presented to offer a clear perspective on the translation of preclinical findings into the clinical setting.

Summary of Preclinical and Clinical Findings

Zanidatamab is a biparatopic antibody that simultaneously binds to two distinct domains (ECD2 and ECD4) of the HER2 receptor.[1] This unique mechanism of action is designed to enhance HER2 signaling blockade, receptor internalization, and immune-mediated anti-tumor activity.[2][3] Preclinical studies demonstrated promising anti-tumor efficacy, which has been largely mirrored in the early-phase clinical evaluation.

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical studies and the Phase 1 clinical trial (NCT02892123).

Table 1: Preclinical Anti-Tumor Activity of Zanidatamab in Xenograft Models

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)Reference
NCI-N87Gastric CancerZanidatamab (4 mg/kg)Significantly greater than trastuzumab + pertuzumab[4]
GXA 3054 (PDX)Gastric CancerZanidatamab (30 mg/kg)Statistically significant tumor growth inhibition (p=3.17e-07)[4]
PDX Models (various)HER2-expressing cancersZanidatamab (4, 8, 16 mg/kg)Dose-dependent anti-tumor activity correlated with patient responses[5]

Table 2: Phase 1 Clinical Trial (NCT02892123) Efficacy Results (Monotherapy Expansion Cohorts)

Tumor TypeNumber of Evaluable PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
Biliary Tract Cancer2241.3% (confirmed)68.8%[6]
Colorectal Cancer2837% (confirmed)Not Reported[7]
Gastroesophageal Adenocarcinoma (heavily pretreated)3533% (confirmed)54%[8]
Other HER2-expressing tumors (excluding breast/gastric)8337% (confirmed)Not Reported[7]

Table 3: Safety Profile of Zanidatamab in Phase 1 Clinical Trial (NCT02892123) - All Patients (N=132)

Adverse Event (Treatment-Related)Any Grade (%)Grade 3 (%)Reference
Diarrhea52%<1%[9]
Infusion-Related Reaction43%<1%[9]
NauseaNot ReportedNot Reported
VomitingNot ReportedNot Reported
FatigueNot Reported<1%[8]

Experimental Protocols

Preclinical Study Methodologies

In Vivo Xenograft Studies:

  • Animal Models: Nude mice were used for cell-derived and patient-derived xenograft (PDX) models.[4][5]

  • Tumor Implantation: Human cancer cell lines (e.g., NCI-N87) or patient tumor fragments were implanted subcutaneously.[4]

  • Treatment: Zanidatamab and comparator antibodies (trastuzumab, pertuzumab) were administered intravenously (IV) at specified doses and schedules.[4]

  • Efficacy Assessment: Tumor volumes were measured regularly, and tumor growth inhibition was calculated. Event-free survival (time to tumor volume doubling) was also assessed in PDX models.[4][5]

Immune-Mediated Activity Assays:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Target cancer cells were incubated with zanidatamab and peripheral blood mononuclear cells (PBMCs) as effector cells. Cell lysis was measured to determine ADCC activity.[3][10]

  • Complement-Dependent Cytotoxicity (CDC): HER2-expressing tumor cells were treated with zanidatamab in the presence of normal human serum as a source of complement. Cell viability was assessed to quantify CDC.[3][10]

Phase 1 Clinical Trial (NCT02892123) Protocol
  • Study Design: This was a first-in-human, open-label, multicenter, three-part study. Part 1 was a dose-escalation phase (3+3 design) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Part 2 was a dose-expansion phase in specific tumor cohorts. Part 3 evaluated zanidatamab in combination with chemotherapy.[9]

  • Patient Population: Patients with locally advanced (unresectable) and/or metastatic HER2-expressing solid tumors who had progressed on standard therapies were eligible.[9][11]

  • Dosing and Administration: Zanidatamab was administered intravenously. In the dose-escalation phase, doses ranged from 5 mg/kg to 30 mg/kg at various schedules. The RP2D was determined to be 20 mg/kg every 2 weeks.[9]

  • Safety and Efficacy Assessments: Safety was monitored through the evaluation of adverse events. Tumor responses were assessed every 8 weeks according to RECIST v1.1 criteria.[8][12]

Visualizations

Zanidatamab Mechanism of Action

Zanidatamab_Mechanism_of_Action cluster_0 Zanidatamab Binding to HER2 cluster_1 Downstream Effects Zanidatamab Zanidatamab ECD2 ECD2 Domain Zanidatamab->ECD2 Binds to ECD4 ECD4 Domain Zanidatamab->ECD4 Binds to Receptor_Clustering Enhanced HER2 Receptor Clustering Zanidatamab->Receptor_Clustering ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) Zanidatamab->ADCC CDC Complement-Dependent Cytotoxicity (CDC) Zanidatamab->CDC HER2 HER2 Receptor Internalization Increased HER2 Internalization & Degradation Receptor_Clustering->Internalization Signaling_Blockade Inhibition of Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK) Internalization->Signaling_Blockade Tumor_Cell_Death Tumor Cell Death Signaling_Blockade->Tumor_Cell_Death ADCC->Tumor_Cell_Death CDC->Tumor_Cell_Death

Caption: Zanidatamab's biparatopic binding to HER2 domains ECD2 and ECD4 triggers a cascade of anti-tumor mechanisms.

Phase 1 Clinical Trial Workflow

Phase_1_Trial_Workflow cluster_0 Patient Enrollment cluster_1 Study Parts cluster_2 Endpoints Patient_Population Patients with Advanced HER2-Expressing Solid Tumors Part1 Part 1: Dose Escalation (3+3 Design) Patient_Population->Part1 Part2 Part 2: Dose Expansion (Tumor-Specific Cohorts) Part1->Part2 Determine RP2D Primary_Endpoints Primary Endpoints: - MTD - RP2D - Safety & Tolerability Part1->Primary_Endpoints Part3 Part 3: Combination Therapy Part2->Part3 Secondary_Endpoints Secondary Endpoints: - Objective Response Rate (ORR) - Disease Control Rate (DCR) - Duration of Response (DoR) Part2->Secondary_Endpoints Part3->Secondary_Endpoints

Caption: Workflow of the NCT02892123 Phase 1 clinical trial for zanidatamab.

References

Safety Operating Guide

Unraveling the Identity of ZW290 for Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information for handling chemical compounds is paramount for the safety of researchers, scientists, and drug development professionals. However, a comprehensive search for a compound designated as "ZW290" has yielded ambiguous results, preventing the provision of specific personal protective equipment (PPE) guidelines and disposal procedures.

Initial investigations into safety data sheets (SDS) and chemical databases have revealed several substances with similar alphanumeric designations, such as "sw290," "R-290," and "Tribol CH 290/220." Each of these refers to a different type of chemical with distinct hazard profiles:

  • sw290: A safety data sheet for a moisture displacer and deep penetrant, indicating it is a mixture with its own set of handling precautions.

  • R-290: This is the designation for propane, a highly flammable liquefied petroleum gas.

  • Tribol CH 290/220: A synthetic lubricant with specific toxicological properties.

The lack of a unique Chemical Abstracts Service (CAS) number for "this compound" further complicates its precise identification. A CAS number is a unique numerical identifier assigned to every chemical substance, allowing for clear and unambiguous identification in scientific literature and safety protocols. Without this identifier, it is impossible to ascertain the specific chemical and physical properties of "this compound" and, consequently, to provide accurate and reliable safety recommendations.

To ensure the safety of all personnel, it is critical to obtain a more specific identifier for "this compound." This could include:

  • The full chemical name

  • The Chemical Abstracts Service (CAS) number

  • Information about the supplier or manufacturer

Once a definitive identification of "this compound" is made, a detailed and accurate guide to its safe handling can be developed. This will include a thorough risk assessment, specific recommendations for personal protective equipment, detailed experimental protocols for its use, and comprehensive plans for its proper disposal in accordance with all applicable regulations.

In the absence of this critical information, it is strongly advised to treat the substance as hazardous and to handle it with the utmost caution, employing general safe laboratory practices until its identity and associated risks can be fully established.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。